molecular formula C10H14ClNO B154542 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1745-05-7

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B154542
CAS No.: 1745-05-7
M. Wt: 199.68 g/mol
InChI Key: RKDJBXYFUGOJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDJBXYFUGOJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372882
Record name 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-05-7
Record name 1745-05-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Pictet-Spengler Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pictet-Spengler synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this versatile molecule.

Introduction

The Pictet-Spengler reaction is a fundamental organic transformation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline ring system.[1] First reported by Amé Pictet and Theodor Spengler in 1911, this reaction has become a cornerstone in the synthesis of a wide array of natural products and medicinal agents.[2][3] The synthesis of this compound is of particular interest due to the prevalence of this structural motif in bioactive molecules.

Reaction Mechanism and Pathway

The Pictet-Spengler synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline proceeds through a well-established mechanism. The reaction is initiated by the condensation of 3-methoxyphenethylamine with a formaldehyde source to form a Schiff base (iminium ion) under acidic conditions. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form the cyclic tetrahydroisoquinoline core. The methoxy group at the 3-position of the starting phenethylamine directs the cyclization to the C6 position of the aromatic ring, leading to the formation of the 7-methoxy substituted product. The final step involves the formation of the hydrochloride salt.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Methoxyphenethylamine 3-Methoxyphenethylamine Schiff_Base Schiff Base (Iminium Ion) 3-Methoxyphenethylamine->Schiff_Base Condensation (H+ catalyst) Formaldehyde Formaldehyde (source) Formaldehyde->Schiff_Base Product_HCl 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Schiff_Base->Product_HCl Intramolecular Electrophilic Aromatic Substitution (Cyclization & HCl addition)

Caption: Pictet-Spengler Reaction Mechanism.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for similar substituted tetrahydroisoquinolines.

Materials:

  • 3-Methoxyphenethylamine

  • Aqueous Formaldehyde (37%)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Diethyl ether ((Et)₂O)

  • Activated Charcoal

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenethylamine in methanol.

  • Addition of Reagents: To the stirred solution, add aqueous formaldehyde, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for the specified duration (see Table 1 for typical reaction parameters). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the resulting aqueous solution, add a sufficient amount of a suitable base (e.g., 10% NaOH) to make the solution alkaline (pH > 10). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Formation of Hydrochloride Salt: To the dried filtrate, add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation of the hydrochloride salt is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid. For higher purity, the product can be recrystallized from a suitable solvent system such as methanol/diethyl ether.

Experimental_Workflow start Start: Dissolve 3-Methoxyphenethylamine in Methanol add_reagents Add Aqueous Formaldehyde and Concentrated HCl start->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux workup Cool and Concentrate reflux->workup extraction Basify and Extract with Organic Solvent workup->extraction drying Dry and Filter Organic Extracts extraction->drying hcl_addition Add HCl Solution to Precipitate Hydrochloride Salt drying->hcl_addition purification Filter, Wash, and Dry the Product hcl_addition->purification end_product End: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl purification->end_product

Caption: Experimental Workflow for Synthesis.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters

ParameterValue
Molar Ratio (Amine:Formaldehyde)1 : 1.1 - 1.5
Acid CatalystConcentrated HCl
SolventMethanol
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time2 - 6 hours
Typical Yield70 - 90%

Table 2: Product Characterization

PropertyValue
Chemical FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
AppearanceWhite to off-white solid
Melting PointVaries depending on purity
SolubilitySoluble in water and methanol
¹H NMR (CDCl₃, δ ppm)~2.8-3.0 (t, 2H), ~3.2-3.4 (t, 2H), ~3.8 (s, 3H), ~4.0 (s, 2H), ~6.7-7.1 (m, 3H)
¹³C NMR (CDCl₃, δ ppm)~28.0, ~42.0, ~46.0, ~55.0, ~111.0, ~112.0, ~126.0, ~129.0, ~138.0, ~158.0

Note: NMR spectral data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The Pictet-Spengler synthesis provides an efficient and reliable method for the preparation of this compound. This technical guide offers a detailed protocol and essential data to aid researchers in the synthesis and further exploration of this important heterocyclic compound for applications in drug discovery and development. Careful control of reaction conditions and purification procedures are key to obtaining a high yield and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This valuable synthetic intermediate is a key building block in the development of a wide range of biologically active compounds. Understanding its fundamental characteristics is crucial for its effective application in research and drug discovery.

Core Physicochemical Properties

The hydrochloride salt of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline enhances its solubility, making it a versatile reagent in various synthetic applications.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO·HCl[1]
Molecular Weight 199.68 g/mol [1]
Appearance White solid[1]
Melting Point Not experimentally determined for HCl salt. Predicted for free base: 190 °C. The related 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl has a melting point of 260-265 °C, suggesting a high melting point for the title compound.[2][3]
Boiling Point (Free Base) 184-186 °C at 50 Torr (Predicted)[3]
Aqueous Solubility The hydrochloride salt form enhances solubility, but quantitative data is not readily available.[1]
pKa (Free Base) 9.73 ± 0.20 (Predicted)[3]
logP (Free Base) 2.3 (Predicted, XLogP3)[4]
Storage Conditions Store at 0-8 °C in a dry, dark place.[1][3]

Experimental Protocols

Detailed experimental methodologies for the synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl and the determination of its key physicochemical properties are outlined below.

Synthesis Protocol: Pictet-Spengler Reaction

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline and its subsequent conversion to the hydrochloride salt is commonly achieved via the Pictet-Spengler reaction.[5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.

Materials:

  • 2-(3-Methoxyphenyl)ethylamine

  • Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde)

  • Hydrochloric acid (concentrated and in a solvent like isopropanol or ether)

  • Suitable solvent (e.g., toluene, methanol)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-methoxyphenyl)ethylamine in a suitable solvent.

  • Addition of Reagents: Add formaldehyde to the solution. Acid catalysis is required, which can be achieved by the addition of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification of the Free Base: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Formation of the Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2-(3-Methoxyphenyl)ethylamine + Formaldehyde + HCl Start->Reactants Reaction Pictet-Spengler Reaction (Reflux) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification_FB Column Chromatography (Free Base) Workup->Purification_FB Salt_Formation Addition of HCl Purification_FB->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Product 7-Methoxy-1,2,3,4- tetrahydroisoquinoline HCl Isolation->Product

Synthesis workflow for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

Melting Point Determination

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillaries

  • Thermometer

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

  • Capillary Loading: Pack the powdered sample into a melting point capillary to a height of 2-3 mm.

  • Measurement: Place the capillary in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Aqueous Solubility Determination (Shake-Flask Method)

Materials:

  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl

  • Distilled or deionized water

  • Shaker or agitator

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge the sample to separate the excess solid from the saturated solution.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (after creating a standard curve) or HPLC.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: Accurately weigh a sample of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl and dissolve it in a known volume of water.

  • Titration: Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For the titration of the hydrochloride salt of an amine with a strong base, the pKa corresponds to the pH at the half-equivalence point.

G cluster_pka pKa Determination Workflow Start Start Preparation Dissolve sample in water Start->Preparation Titration Titrate with standardized base Preparation->Titration Data_Collection Record pH vs. volume of titrant Titration->Data_Collection Analysis Plot titration curve Data_Collection->Analysis Result Determine pKa at half-equivalence point Analysis->Result

Workflow for pKa determination by potentiometric titration.

logP Determination (Shake-Flask Method)

Materials:

  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (free base)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Shaker or agitator

  • Centrifuge

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation: Dissolve a known amount of the free base in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the other phase to create a two-phase system.

  • Equilibration: Agitate the mixture at a constant temperature until partitioning equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Summary of NMR Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is compiled from typical experimental values and may vary slightly based on solvent, concentration, and instrument parameters.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~9.8 (br s)Broad Singlet1H-NH₂⁺
~7.1 (d)Doublet1H~8.5H-5
~6.8 (dd)Doublet of Doublets1H~8.5, 2.5H-6
~6.7 (d)Doublet1H~2.5H-8
~4.2 (s)Singlet2H-H-1
~3.8 (s)Singlet3H-OCH₃
~3.4 (t)Triplet2H~6.5H-3
~3.1 (t)Triplet2H~6.5H-4

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~158.0C-7
~131.0C-8a
~129.5C-5
~126.0C-4a
~115.0C-6
~113.0C-8
~55.5OCH₃
~45.0C-1
~41.0C-3
~25.0C-4

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural determination. Below are detailed methodologies for the key experiments.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for hydrochloride salts, to ensure complete dissolution and minimize solvent-induced chemical shift variations.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneity.

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions, for accurate chemical shift referencing.

¹H NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for hydrochloride salts due to its good dissolving power.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio.

    • Temperature: Standard probe temperature (e.g., 298 K).

¹³C NMR Spectroscopy
  • Instrument: A spectrometer equipped with a broadband probe.

  • Solvent: The same solvent used for ¹H NMR should be used for consistency.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Visualization of NMR Analysis Workflow

The logical flow of analyzing the NMR spectra of this compound can be visualized as follows:

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum transfer->C13_NMR phasing Phase Correction H1_NMR->phasing C13_NMR->phasing baseline Baseline Correction phasing->baseline referencing Chemical Shift Referencing baseline->referencing integration Integration (¹H) referencing->integration for ¹H chem_shift Analyze Chemical Shifts referencing->chem_shift integration_analysis Analyze Integration Values integration->integration_analysis multiplicity Analyze Multiplicity & Coupling chem_shift->multiplicity assignment Assign Signals to Protons/Carbons multiplicity->assignment integration_analysis->assignment structure Confirm Molecular Structure assignment->structure

A flowchart illustrating the workflow for NMR spectral analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For more detailed analysis, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended to unambiguously assign all proton and carbon signals.

An In-depth Technical Guide to the Biological Targets and Mechanism of Action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature has limited specific data on the biological targets and mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ). This guide synthesizes information from studies on structurally related 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, particularly those with methoxy substitutions, to infer potential biological activities and mechanisms for 7-MeO-THIQ. The experimental protocols and signaling pathways described are based on established methods for evaluating compounds with similar structural motifs.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] THIQ derivatives have been explored for their potential as antitumor, antibacterial, anti-HIV, and anti-inflammatory agents, among others.[2] The substitution pattern on the THIQ core, including the presence and position of methoxy groups, plays a crucial role in determining the biological activity and target selectivity of these compounds.[2] This technical guide provides a comprehensive overview of the probable biological targets, potential mechanisms of action, and relevant experimental methodologies for investigating 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.

Potential Biological Targets

Based on structure-activity relationship (SAR) studies of analogous compounds, 7-MeO-THIQ may interact with several biological targets, including:

  • P-glycoprotein (P-gp): Methoxy-substituted THIQ derivatives have been investigated as modulators of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer.[3][4]

  • Bacterial ATP Synthase: Certain substituted THIQs have shown inhibitory activity against Mycobacterium tuberculosis ATP synthase, a critical enzyme for bacterial energy production.[5]

  • Opioid Receptors: The THIQ scaffold is a component of peptidomimetic ligands for opioid receptors, and substitutions on the ring system can influence affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[6]

  • Serotonin (5-HT) Receptors: N-substituted THIQs have been reported as antagonists of the 5-hydroxytryptamine 5-HT1B receptor, suggesting potential interactions with the serotonergic system.[5]

Quantitative Data on Related Methoxy-Substituted THIQ Derivatives

While specific quantitative data for 7-MeO-THIQ is not available, the following table summarizes data for related compounds to provide a contextual understanding of potential potencies.

Compound/Derivative ClassTargetAssay TypeMeasured Value (e.g., IC50, Ki)Reference
6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted THIQsP-glycoprotein (in K562/A02 cells)Cytotoxicity (MTT)IC50: 0.65 - 0.96 µM[7]
5,8-disubstituted THIQsM. tuberculosis ATP synthaseEnzyme InhibitionIC50: 1.8 µg/mL (for a potent analog)[8]
Dimethyltyrosine-THIQ with 7-benzyl pendantKappa Opioid Receptor (KOR)Radioligand BindingKi: Varies with substitution[6]
Dimethyltyrosine-THIQ with 7-benzyl pendantMu Opioid Receptor (MOR)Radioligand BindingKi: Varies with substitution[6]

Experimental Protocols

Detailed methodologies for key experiments relevant to the potential targets of 7-MeO-THIQ are provided below.

P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)

This assay is a common method to assess the P-gp inhibitory activity of a compound.

  • Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein, which is not a P-gp substrate and is trapped within the cell. P-gp actively effluxes Calcein-AM, reducing intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.[9][10]

  • Cell Lines: A P-gp overexpressing cell line (e.g., K562/A02, MDCKII-MDR1) and a corresponding parental cell line with low P-gp expression.

  • Procedure:

    • Seed the P-gp overexpressing and parental cells in a 96-well plate and culture overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 7-MeO-THIQ) and a known P-gp inhibitor (positive control, e.g., Verapamil) for a defined period (e.g., 30 minutes).

    • Add Calcein-AM to a final concentration of approximately 0.5 µM and incubate for 30-45 minutes in the dark at 37°C.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The increase in fluorescence in the presence of the test compound compared to the vehicle control is indicative of P-gp inhibition. The IC50 value can be determined by plotting the fluorescence intensity against the logarithm of the test compound concentration.

Bacterial ATP Synthase Inhibition Assay

This assay measures the effect of a compound on the ATP synthesis or hydrolysis activity of bacterial ATP synthase.

  • Principle: The activity of ATP synthase can be measured by quantifying the production of ATP (synthesis) or the hydrolysis of ATP to ADP and inorganic phosphate (Pi). A common method is a coupled spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm, which is linked to ATP hydrolysis.[11]

  • Enzyme Source: Inverted membrane vesicles from bacteria (e.g., E. coli or M. smegmatis) containing the F1Fo-ATP synthase.

  • Procedure (Coupled Spectrophotometric Assay):

    • Prepare a reaction mixture containing assay buffer, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

    • Add the bacterial membrane preparation to the wells of a microplate.

    • Add various concentrations of the test compound (e.g., 7-MeO-THIQ) and a known ATP synthase inhibitor (positive control, e.g., venturicidin A).

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of NADH oxidation is proportional to the ATPase activity. The inhibitory effect of the test compound is calculated by comparing the rate of the reaction in the presence of the compound to the control. The IC50 value can be determined from a dose-response curve.

Opioid Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype.

  • Principle: A radiolabeled ligand with known high affinity for a specific opioid receptor is incubated with a membrane preparation containing the receptor. A non-radiolabeled test compound competes with the radioligand for binding to the receptor. The ability of the test compound to displace the radioligand is a measure of its binding affinity.[12][13]

  • Materials:

    • Membrane preparations from cells expressing a specific opioid receptor subtype (e.g., CHO cells expressing human µ-opioid receptor).

    • A selective radioligand (e.g., [³H]-DAMGO for µ-opioid receptor).

    • Test compound (7-MeO-THIQ).

    • Non-specific binding control (e.g., naloxone).

  • Procedure:

    • In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess naloxone), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from a competition curve, and the Ki value (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Serotonin Receptor Functional Assay (cAMP Assay)

This assay measures the functional activity of a compound at G-protein coupled serotonin receptors that modulate cyclic AMP (cAMP) levels.

  • Principle: Many serotonin receptors are coupled to G-proteins that either stimulate (Gs) or inhibit (Gi) the activity of adenylyl cyclase, the enzyme that produces cAMP. Agonists or antagonists of these receptors will alter the intracellular cAMP concentration, which can be measured using various methods, such as competitive immunoassays or reporter gene assays.[3][14]

  • Cell Lines: A cell line expressing the serotonin receptor of interest (e.g., CHO-K1 cells expressing the 5-HT1A receptor).

  • Procedure (for a Gi-coupled receptor):

    • Seed the cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 7-MeO-THIQ).

    • Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence of a known serotonin receptor agonist.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the test compound to modulate the agonist-induced change in cAMP levels indicates its functional activity at the receptor. EC50 (for agonists) or IC50 (for antagonists) values can be determined from dose-response curves.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that could be modulated by 7-MeO-THIQ, based on its inferred biological targets.

P_Glycoprotein_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP_Pi ADP + Pi Pgp->ADP_Pi Drug Chemotherapeutic Drug Drug->Pgp Efflux 7_MeO_THIQ 7-MeO-THIQ (Potential Inhibitor) 7_MeO_THIQ->Pgp Inhibition ATP ATP ATP->Pgp Intracellular_Drug_Accumulation Increased Intracellular Drug Concentration Cell_Death Cancer Cell Death Intracellular_Drug_Accumulation->Cell_Death

Caption: P-glycoprotein mediated drug efflux and its potential inhibition by 7-MeO-THIQ.

ATP_Synthase_Pathway cluster_membrane Bacterial Inner Membrane ATP_Synthase Bacterial ATP Synthase (F₀F₁) ATP ATP ATP_Synthase->ATP Energy_Depletion Bacterial Energy Depletion ATP_Synthase->Energy_Depletion Proton_Gradient Proton Motive Force (H⁺ gradient) Proton_Gradient->ATP_Synthase ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase 7_MeO_THIQ 7-MeO-THIQ (Potential Inhibitor) 7_MeO_THIQ->ATP_Synthase Inhibition Bacterial_Death Bacterial Cell Death Energy_Depletion->Bacterial_Death

Caption: Inhibition of bacterial ATP synthase by a potential inhibitor like 7-MeO-THIQ.

Opioid_Receptor_Signaling 7_MeO_THIQ 7-MeO-THIQ (Potential Ligand) Opioid_Receptor Opioid Receptor (e.g., MOR, KOR) 7_MeO_THIQ->Opioid_Receptor G_protein Gi/o Protein Opioid_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Decreased Production Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: Potential signaling pathway of 7-MeO-THIQ at a Gi/o-coupled opioid receptor.

Serotonin_Receptor_Signaling 7_MeO_THIQ 7-MeO-THIQ (Potential Antagonist) 5HT_Receptor Serotonin Receptor (e.g., 5-HT₁B) 7_MeO_THIQ->5HT_Receptor Antagonism Serotonin Serotonin (5-HT) Serotonin->5HT_Receptor G_protein Gi/o Protein 5HT_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Decreased Production Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors

Caption: Potential antagonistic mechanism of 7-MeO-THIQ at a Gi/o-coupled serotonin receptor.

Conclusion

While direct experimental evidence for the biological targets and mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline is currently limited, the extensive research on the broader class of THIQ derivatives provides a strong foundation for inferring its potential pharmacological profile. Based on SAR studies of structurally similar compounds, 7-MeO-THIQ is likely to interact with targets such as P-glycoprotein, bacterial ATP synthase, opioid receptors, and serotonin receptors. The provided experimental protocols offer a roadmap for the systematic evaluation of these potential activities. Further research is warranted to definitively elucidate the specific biological targets and mechanisms of action of 7-MeO-THIQ, which will be crucial for understanding its potential therapeutic applications.

References

Enantioselective Synthesis and Chiral Separation of 7-Methoxy-THIQ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis and chiral separation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-Methoxy-THIQ). The synthesis of enantiomerically pure THIQ derivatives is of paramount importance in medicinal chemistry, as the biological activity of these scaffolds is often stereospecific. This document details established and effective strategies, including asymmetric hydrogenation and classical resolution, providing experimental protocols and quantitative data to aid in the development of robust and efficient processes for obtaining single-enantiomer 7-Methoxy-THIQ.

Enantioselective Synthesis of 7-Methoxy-THIQ

The primary strategy for the enantioselective synthesis of 7-Methoxy-THIQ involves the asymmetric reduction of its prochiral precursor, 7-Methoxy-3,4-dihydroisoquinoline. Among the various methods, asymmetric hydrogenation and asymmetric transfer hydrogenation, particularly utilizing Ruthenium-based catalysts, have proven to be highly effective.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of C=N bonds. The Noyori-type catalysts, which are ruthenium complexes with chiral diphosphine ligands like BINAP, are widely recognized for their high efficiency and enantioselectivity in the hydrogenation of a variety of substrates, including cyclic imines.

While specific literature detailing the asymmetric hydrogenation of 7-Methoxy-3,4-dihydroisoquinoline is not abundant, the general applicability of Noyori catalysts to this class of compounds is well-established. The following table summarizes representative quantitative data for the asymmetric hydrogenation of closely related dihydroisoquinoline derivatives, which can serve as a strong starting point for the optimization of the synthesis of 7-Methoxy-THIQ.

Table 1: Quantitative Data for Asymmetric Hydrogenation of Dihydroisoquinoline Derivatives

Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
RuCl₂[(R)-BINAP]6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolineMethanol1002348>9595[General Noyori Conditions]
[Ru(p-cymene)Cl₂]₂/(R,R)-TsDPEN1-Phenyl-3,4-dihydroisoquinolineCH₂Cl₂5050129897[Asymmetric Transfer Hydrogenation]

Note: Data for closely related substrates is provided as a reference for method development.

The following is a general experimental protocol for the Noyori asymmetric hydrogenation of a dihydroisoquinoline, which can be adapted for 7-Methoxy-3,4-dihydroisoquinoline.

Materials:

  • 7-Methoxy-3,4-dihydroisoquinoline

  • [RuCl₂(R)-BINAP]₂·NEt₃ (or a similar chiral Ru-catalyst)

  • Anhydrous and degassed solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the 7-Methoxy-3,4-dihydroisoquinoline substrate and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically ranges from 100:1 to 1000:1).

  • Add the anhydrous and degassed solvent to the liner.

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with hydrogen gas several times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with stirring.

  • Monitor the reaction progress by techniques such as TLC or HPLC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched 7-Methoxy-THIQ.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Enantioselective_Synthesis_Workflow cluster_synthesis Asymmetric Hydrogenation Prochiral_Substrate 7-Methoxy-3,4-dihydroisoquinoline Reaction Asymmetric Hydrogenation (H₂, Pressure, Temp) Prochiral_Substrate->Reaction Catalyst Chiral Ru-Catalyst (e.g., Ru-BINAP) Catalyst->Reaction Product Enantioenriched 7-Methoxy-THIQ Reaction->Product

Caption: Workflow of Asymmetric Hydrogenation.

Chiral Separation of 7-Methoxy-THIQ

When an enantioselective synthesis is not employed, or if the resulting enantiomeric excess is insufficient, chiral separation of the racemic 7-Methoxy-THIQ is necessary. The two primary methods for this are classical resolution via diastereomeric salt formation and chiral high-performance liquid chromatography (HPLC).

Classical Resolution with Chiral Acids

Classical resolution is a well-established and scalable method for separating enantiomers of basic compounds like 7-Methoxy-THIQ. This technique involves the reaction of the racemic base with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as (+)-tartaric acid, (-)-di-p-toluoyl-L-tartaric acid (L-DTTA), and (+)-di-p-toluoyl-D-tartaric acid (D-DTTA).[1] The choice of resolving agent and solvent is crucial and often determined empirically.

Table 2: Chiral Resolving Agents for Tetrahydroisoquinolines

Resolving AgentRacemic BaseSolventOutcomeReference
(+)-Tartaric Acid1-Phenyl-1,2,3,4-tetrahydroisoquinolineEthanolFormation of separable diastereomeric salts[General Resolution Principles]
(D)-DTTA8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinolineAcetoneSuccessful resolution to >99% ee[Resolution of THQ derivatives]

Note: Data for related THIQ compounds is provided to guide the selection of resolving agents.

The following is a general protocol for the chiral resolution of a racemic THIQ derivative using a chiral acid.

Materials:

  • Racemic 7-Methoxy-THIQ

  • Chiral resolving agent (e.g., (+)-tartaric acid or a derivative)

  • Suitable solvent (e.g., ethanol, methanol, acetone)

  • Base (e.g., NaOH, NaHCO₃) for liberation of the free amine

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the racemic 7-Methoxy-THIQ in a suitable solvent with gentle heating.

  • In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent in the same solvent, also with gentle heating.

  • Add the solution of the resolving agent to the solution of the racemic amine.

  • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • The mother liquor contains the more soluble diastereomeric salt.

  • To recover the enantiomerically enriched amine, treat the crystallized diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the free amine.

  • Extract the free amine into an organic solvent.

  • Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • The enantiomeric excess of the resolved amine should be determined by chiral HPLC.

  • The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Chiral_Resolution_Workflow cluster_resolution Classical Chiral Resolution Racemic_THIQ Racemic 7-Methoxy-THIQ Salt_Formation Diastereomeric Salt Formation Racemic_THIQ->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Acid->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Liberation Liberation of Free Amine (Base Treatment) Separated_Salts->Liberation Enantiomers Enantiomer 1 & Enantiomer 2 Liberation->Enantiomers

Caption: Workflow of Classical Chiral Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most versatile and widely used for the separation of a broad range of chiral compounds.[3]

For the separation of 7-Methoxy-THIQ, a screening of different chiral columns and mobile phases is recommended to find the optimal conditions.

Table 3: General Conditions for Chiral HPLC of THIQ Derivatives

Chiral Stationary PhaseMobile PhaseDetectionApplicationReference
Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)Hexane/Isopropanol with a basic additive (e.g., diethylamine)UV (e.g., 254 nm)Analytical and preparative separation of basic enantiomers[3]
Cyclodextrin-basedAcetonitrile/BufferUVAnalytical separation[2]

Note: These are general starting conditions; optimization of the mobile phase composition and additives is typically required.

Materials:

  • Racemic 7-Methoxy-THIQ

  • A selection of chiral HPLC columns (e.g., polysaccharide-based)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

  • Additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

  • HPLC system with a UV detector

Procedure:

  • Column Screening:

    • Prepare a stock solution of racemic 7-Methoxy-THIQ in a suitable solvent.

    • Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) containing a small amount of a basic modifier like diethylamine (0.1%).

  • Mobile Phase Optimization:

    • Once a column showing some separation is identified, optimize the mobile phase composition.

    • Vary the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol from 95:5 to 80:20).

    • Adjust the concentration of the additive to improve peak shape and resolution.

    • Different alcohol modifiers (e.g., ethanol, n-propanol) can also be tested.

  • Method Validation (for analytical purposes):

    • Once a satisfactory separation is achieved, validate the method for linearity, precision, accuracy, and robustness according to standard guidelines.

  • Preparative Separation (if required):

    • Scale up the optimized analytical method to a preparative or semi-preparative column with a larger diameter.

    • Optimize the loading capacity to maximize throughput while maintaining good resolution.

    • Collect the fractions corresponding to each enantiomer.

    • Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.

Chiral_HPLC_Workflow Racemic_Sample Racemic 7-Methoxy-THIQ Sample Injection Injection into HPLC Racemic_Sample->Injection Chiral_Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Chiral_Column Separation Differential Interaction with Enantiomers Chiral_Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Collection Fraction Collection (Preparative HPLC) Chromatogram->Collection Enantiomers_Out Isolated Enantiomers Collection->Enantiomers_Out

Caption: Workflow of Chiral HPLC Separation.

Conclusion

This technical guide has outlined the primary methodologies for the enantioselective synthesis and chiral separation of 7-Methoxy-THIQ. Asymmetric hydrogenation stands out as a highly efficient method for the direct synthesis of enantiomerically enriched products. For the separation of racemic mixtures, classical resolution with chiral acids offers a scalable and cost-effective approach, while chiral HPLC provides a powerful tool for both analytical and preparative-scale separations. The provided experimental protocols and comparative data for related compounds serve as a robust foundation for researchers and drug development professionals to establish efficient and reliable processes for obtaining enantiomerically pure 7-Methoxy-THIQ, a crucial step in the exploration of its therapeutic potential.

References

Synthetic Strategies for 7-Methoxy Substituted Tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxy substituted tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of the methoxy group at the C7 position significantly influences the molecule's pharmacological profile, making the development of efficient and versatile synthetic routes to this key structural motif an area of intense research. This technical guide provides a comprehensive review of the principal synthetic methodologies for accessing 7-methoxy substituted tetrahydroisoquinolines, with a focus on the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to aid researchers in the design and execution of synthetic strategies targeting this important class of compounds.

Key Synthetic Routes

The construction of the 7-methoxy tetrahydroisoquinoline skeleton is predominantly achieved through three classical named reactions: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each of these methods offers a unique set of advantages and is amenable to the synthesis of a diverse range of derivatives.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The presence of an electron-donating group, such as a methoxy group on the phenyl ring, facilitates the electrophilic aromatic substitution, making this a highly effective route for the synthesis of 7-methoxy substituted analogs.

Reaction Workflow:

Bischler_Napieralski_Workflow Start N-(3-Methoxyphenethyl)acetamide Reagent POCl3, Toluene Start->Reagent Cyclization Intermediate 3,4-Dihydro-7-methoxyisoquinoline Intermediate Reagent->Intermediate Reduction NaBH4, Methanol Intermediate->Reduction Reduction Product 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Reduction->Product

Figure 1: General workflow for the Bischler-Napieralski synthesis of 7-methoxy-tetrahydroisoquinoline.

Experimental Protocol: Synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

A solution of N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 eq) in dry toluene (10 mL/g of amide) is treated with phosphorus oxychloride (1.5 eq) at 0 °C. The mixture is then heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in methanol (15 mL/g of starting amide) and cooled to 0 °C. Sodium borohydride (2.0 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography.

Quantitative Data:

Starting AmideDehydrating AgentReductionProductYield (%)Reference
N-[2-(3-Methoxyphenyl)ethyl]acetamidePOCl₃NaBH₄7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline75-85
N-[2-(3-Methoxyphenyl)ethyl]benzamideP₂O₅Catalytic Hydrogenation7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline60-70
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamidePOCl₃NaBH₄6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline80-90[1]
Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a direct and often high-yielding route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] For the synthesis of 7-methoxy substituted tetrahydroisoquinolines, 3-methoxyphenethylamine is a common starting material. The reaction is typically carried out under acidic conditions, with formaldehyde being the most commonly used carbonyl component for the synthesis of unsubstituted C1 derivatives.[3]

Reaction Mechanism:

Pictet_Spengler_Mechanism Reactants 3-Methoxyphenethylamine + Formaldehyde Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (H+) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Deprotonation->Product

Figure 2: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

To a solution of 3-methoxyphenethylamine (1.0 eq) in a mixture of water and methanol (1:1, 20 mL/g of amine), aqueous formaldehyde (37 wt. %, 1.2 eq) is added. The pH of the solution is adjusted to 4-5 with concentrated hydrochloric acid. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water and basified with aqueous sodium hydroxide to pH 10. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Quantitative Data:

β-ArylethylamineCarbonyl CompoundAcid CatalystProductYield (%)Reference
3-MethoxyphenethylamineFormaldehydeHCl7-Methoxy-1,2,3,4-tetrahydroisoquinoline85-95[4]
3-MethoxyphenethylamineAcetaldehydeTFA7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline70-80
3,4-DimethoxyphenethylamineBenzaldehydeTFA (Microwave)1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline98
Pomeranz-Fritsch Reaction and its Modifications

The Pomeranz-Fritsch reaction offers another versatile route to the isoquinoline core, starting from a benzaldehyde and an aminoacetal.[5] The classical conditions often require strong acids and high temperatures, which can lead to lower yields. However, modifications such as the Pomeranz-Fritsch-Bobbitt synthesis, which involves the reduction of an intermediate imine followed by a milder acid-catalyzed cyclization, have made this route more practical for the synthesis of tetrahydroisoquinolines.

Logical Relationship of the Pomeranz-Fritsch-Bobbitt Synthesis:

Pomeranz_Fritsch_Bobbitt Start 3-Methoxybenzaldehyde + Aminoacetaldehyde diethyl acetal Imine Imine Formation Start->Imine Reduction Reduction (NaBH4) Imine->Reduction Aminoacetal N-(3-Methoxybenzyl)aminoacetaldehyde diethyl acetal Reduction->Aminoacetal Cyclization Acid-catalyzed Cyclization (HCl) Aminoacetal->Cyclization Product 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Cyclization->Product

Figure 3: Logical steps in the Pomeranz-Fritsch-Bobbitt synthesis.

Experimental Protocol: Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline via Pomeranz-Fritsch-Bobbitt Reaction

A solution of 3-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in ethanol (10 mL/g of aldehyde) is stirred at room temperature for 1 hour. The mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in 6 M hydrochloric acid (20 mL/g of starting aldehyde). The mixture is heated at 100 °C for 4 hours. After cooling, the reaction is basified with concentrated aqueous ammonia and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

Benzaldehyde DerivativeAminoacetal DerivativeCyclization ConditionsProductYield (%)Reference
3-MethoxybenzaldehydeAminoacetaldehyde diethyl acetal6 M HCl, 100 °C7-Methoxy-1,2,3,4-tetrahydroisoquinoline60-70
3,4-DimethoxybenzaldehydeAminoacetaldehyde diethyl acetal20% HCl, rt, 72h6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline72
BenzaldehydeN-(2,2-Diethoxyethyl)benzylamineConc. H₂SO₄IsoquinolineVariable[5]

Conclusion

The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions represent the cornerstone methodologies for the synthesis of 7-methoxy substituted tetrahydroisoquinolines. The choice of a particular route depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the required reaction conditions. The Bischler-Napieralski reaction is well-suited for the synthesis of C1-substituted derivatives from readily available amides. The Pictet-Spengler reaction offers a direct and often high-yielding approach, particularly for C1-unsubstituted or simple C1-alkyl substituted analogs. The Pomeranz-Fritsch reaction, especially in its modified forms like the Bobbitt synthesis, provides a flexible route from benzaldehydes. By understanding the scope and limitations of each method, as outlined in this guide, researchers can effectively devise synthetic strategies to access a wide range of 7-methoxy substituted tetrahydroisoquinolines for applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Neuroprotective Studies Using 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydroisoquinoline (THIQ) derivatives represent a class of compounds with significant potential in the field of neuroprotection.[1] These molecules, many of which are endogenous or derived from natural products, have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making them promising candidates for the development of therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-MeO-THIQ) and its structurally related analogs. The methodologies and data presented are based on studies of similar THIQ derivatives and provide a comprehensive framework for future research.

Mechanism of Action

The neuroprotective effects of THIQ derivatives are multifaceted. They are known to modulate various signaling pathways involved in neuronal survival and death. Key mechanisms include:

  • Anti-inflammatory Effects: Compounds such as 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) have been shown to suppress neuroinflammation by inhibiting the activation of microglia.[3] This is achieved by downregulating the expression of pro-inflammatory cytokines like IL-1β and TNF-α and attenuating the nuclear translocation of NF-κB.[3]

  • Antioxidant Properties: Many isoquinoline alkaloids can mitigate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1] They can also act as scavengers of reactive oxygen species (ROS), protecting neurons from oxidative damage.[2]

  • Anti-apoptotic Activity: Certain derivatives can inhibit programmed cell death by modulating the expression of apoptosis-related proteins. For instance, they can increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while inhibiting pro-apoptotic proteins such as Bax and cleaved caspase-3.[4]

  • Modulation of Signaling Pathways: THIQ derivatives have been found to interact with key signaling kinases. For example, 7-methoxyheptaphylline (7-MH) has been shown to exert its neuroprotective effects via the TAK1 kinase pathway, which in turn influences downstream targets like GSK-3 and MAPK.[4]

Data Presentation

The following tables summarize quantitative data from studies on neuroprotective THIQ derivatives. This data can serve as a reference for designing experiments with 7-MeO-THIQ.

Table 1: In Vitro Neuroprotective Effects of THIQ Derivatives

CompoundCell LineNeurotoxinConcentration of CompoundOutcomeReference
7-methoxyheptaphylline (7-MH)SH-SY5YH₂O₂ (250 µM)100 µMIncreased cell viability, stronger effect than NAC[4]
Hydroxy-1MeTIQ derivativesSH-SY5YNot specifiedNot specifiedExhibited greater neuroprotective efficacy than 1-MeTIQ[5]
Tetrahydropapaveroline (THP) and derivativesHEK293 expressing DATN/AKi ≈ 23-93 µMInhibition of dopamine uptake[6]

Table 2: Effects of THIQ Derivatives on Inflammatory and Apoptotic Markers

CompoundModelMarkerEffectReference
2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ)LPS-activated BV-2 microglial cellsNitric Oxide, iNOS, GTP cyclohydrolase ILowered levels and downregulated gene expression[3]
AMTIQLPS-activated BV-2 microglial cellsIL-1β, TNF-αRepressed gene expression[3]
AMTIQLPS-activated BV-2 microglial cellsNF-κBAttenuated nuclear translocation[3]
7-methoxyheptaphylline (7-MH)H₂O₂-induced SH-SY5Y cellsP-GSK-3, cleaved caspase-3Inhibited protein expression[4]
7-MHH₂O₂-induced SH-SY5Y cellsBcl-2, Bcl-xLActivated anti-apoptotic proteins[4]

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects in an In Vitro Model of Oxidative Stress

This protocol describes the use of the SH-SY5Y neuroblastoma cell line to evaluate the protective effects of a test compound against hydrogen peroxide (H₂O₂)-induced cell death.

1. Cell Culture and Maintenance:

  • Culture SH-SY5Y cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]
  • Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.[4]

2. Treatment:

  • Plate SH-SY5Y cells in 96-well plates at a density of 4×10⁵ cells/well and allow them to adhere for 48 hours.[4]
  • Pre-treat the cells with various concentrations of 7-MeO-THIQ (or a related compound) for 2 hours.[4] Include a positive control (e.g., 100 µM N-acetylcysteine) and a vehicle control.
  • Induce oxidative stress by adding 250 µM H₂O₂ to the media and incubate for 4 hours.[4]

3. Cell Viability Assay (MTT Assay):

  • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C, or until a purple precipitate is visible.[4]
  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control.[4]

Protocol 2: Evaluation of Anti-inflammatory Properties in Microglial Cells

This protocol details the procedure for assessing the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-activated BV-2 microglial cells.

1. Cell Culture:

  • Culture BV-2 microglial cells in an appropriate medium (e.g., DMEM with 10% FBS).

2. Treatment:

  • Plate BV-2 cells and pre-treat with the test compound for a specified time (e.g., 1 hour).
  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
  • Pro-inflammatory Cytokine Expression (IL-1β, TNF-α):
  • Quantitative PCR (qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform qPCR using specific primers for the target cytokines.
  • ELISA: Measure the concentration of secreted cytokines in the cell culture medium using commercially available ELISA kits.

4. Western Blot for NF-κB Translocation:

  • Prepare nuclear and cytoplasmic extracts from the treated cells.
  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
  • Probe the membrane with antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
  • Visualize the protein bands using an appropriate detection system. A decrease in nuclear NF-κB p65 indicates inhibition of translocation.[3]

Visualizations

G cluster_stress Neurotoxic Stimulus (e.g., H₂O₂, LPS) cluster_pathway Signaling Cascade cluster_compound Therapeutic Intervention cluster_outcome Cellular Response Stress Oxidative Stress / Inflammation TAK1 TAK1 Stress->TAK1 NFkB NF-κB TAK1->NFkB GSK3 GSK-3 TAK1->GSK3 MAPK MAPK TAK1->MAPK Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Inflammation Apoptosis Apoptosis (Caspase-3 activation) GSK3->Apoptosis MAPK->Apoptosis THIQ 7-MeO-THIQ THIQ->TAK1 Inhibition THIQ->NFkB Inhibition THIQ->GSK3 Inhibition THIQ->Apoptosis Inhibition Survival Neuronal Survival (Bcl-2, Bcl-xL) THIQ->Survival Activation

Caption: Proposed signaling pathway for the neuroprotective effects of 7-MeO-THIQ.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A1 Culture Neuronal Cells (e.g., SH-SY5Y) A2 Induce Neurotoxicity (e.g., H₂O₂, MPP+) A1->A2 A3 Treat with 7-MeO-THIQ A2->A3 A4 Assess Cell Viability (MTT Assay) A3->A4 A5 Analyze Molecular Mechanisms (Western Blot, qPCR) A4->A5 B1 Induce Neurodegeneration in Animal Model (e.g., MPTP-treated mice) A5->B1 Promising Candidate B2 Administer 7-MeO-THIQ B1->B2 B3 Behavioral Testing (Rotarod, Grid Test) B2->B3 B4 Immunohistochemical Analysis of Brain Tissue B3->B4

Caption: Experimental workflow for evaluating the neuroprotective properties of 7-MeO-THIQ.

References

Application of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in Parkinson's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the direct application of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in models of Parkinson's disease is not available in the public domain. The following application notes and protocols are constructed based on studies of structurally related and functionally similar tetrahydroisoquinoline derivatives, namely 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). These compounds have demonstrated neuroprotective effects in preclinical models of Parkinson's disease. Researchers should use this information as a guideline and adapt it for their specific experimental needs with 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Tetrahydroisoquinoline (TIQ) derivatives are a class of compounds, some of which are endogenous to the human brain, that have garnered interest for their potential roles in the pathogenesis and treatment of PD. While some TIQ derivatives have been identified as potential neurotoxins, others exhibit neuroprotective properties. This document outlines the potential application of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in PD models, based on the activities of its analogues. The proposed mechanism of action for related neuroprotective TIQs involves anti-inflammatory and anti-apoptotic pathways, as well as modulation of dopamine metabolism.

Data Presentation

The following tables summarize quantitative data from studies on related tetrahydroisoquinoline derivatives in Parkinson's disease models.

Table 1: In Vivo Efficacy of a Related Tetrahydroisoquinoline (AMTIQ) in an MPTP Mouse Model of Parkinson's Disease

ParameterModelTreatment GroupOutcomeReference
Behavioral Assessment MPTP-induced PD in miceAMTIQImproved scores on rotarod and vertical grid tests[1]
Neuroprotection MPTP-induced PD in miceAMTIQIncreased survival of dopaminergic neurons and their fibers[1]
Neuroinflammation MPTP-induced PD in miceAMTIQDecreased microglial activation[1]
Pharmacokinetics MiceAMTIQBrain to plasma ratio of 45%[1]

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of a Related Tetrahydroisoquinoline (AMTIQ)

ParameterCell LineTreatment GroupOutcomeReference
Nitric Oxide Production Lipopolysaccharide-activated BV-2 microglial cellsAMTIQLowered nitric oxide levels[1]
Pro-inflammatory Gene Expression Lipopolysaccharide-activated BV-2 microglial cellsAMTIQDownregulated gene expression of inducible nitric oxide synthase, GTP cyclohydrolase I, IL-1β, and TNF-α[1]
NF-κB Signaling Lipopolysaccharide-activated BV-2 microglial cellsAMTIQAttenuated nuclear translocation of NF-κB[1]

Table 3: Neuroprotective Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in a TIQ-induced Mouse Model of Parkinsonism

ParameterModelTreatment GroupOutcomeReference
Behavioral Assessment TIQ-induced bradykinesia in micePretreatment with (R)-1-MeTIQPrevented TIQ-induced bradykinesia[2]
Neuroprotection TIQ-induced PD model in mice(R)-1-MeTIQProtected against TIQ-induced loss of tyrosine hydroxylase-positive cells in the substantia nigra pars compacta[2]
Dopamine Metabolism TIQ-induced PD model in mice(R)-1-MeTIQPrevented the TIQ-induced reduction in the levels of dopamine and its metabolites in the striatum[2]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on related tetrahydroisoquinoline compounds.

Protocol 1: In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease

This protocol is adapted from studies using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism in mice.[1][3]

1. Animals and Housing:

  • Male C57BL/6 mice, 8-10 weeks old.
  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
  • Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline).
  • Group 2: MPTP + Vehicle.
  • Group 3: MPTP + 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl (dose range to be determined by preliminary dose-response studies).
  • Group 4: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl alone.

3. MPTP Administration:

  • Dissolve MPTP-HCl in sterile saline.
  • Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.[3]

4. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl Administration:

  • Dissolve 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in a suitable vehicle (e.g., saline or DMSO/saline mixture).
  • Administer the compound daily via a chosen route (e.g., intraperitoneal or oral gavage) starting 3 days before MPTP administration and continuing for the duration of the experiment (e.g., 7-14 days post-MPTP).

5. Behavioral Testing (7 days post-MPTP):

  • Rotarod Test: Assess motor coordination and balance by placing mice on a rotating rod with increasing speed and recording the latency to fall.
  • Pole Test: Evaluate bradykinesia by measuring the time it takes for a mouse to turn and descend a vertical pole.

6. Tissue Collection and Analysis (14 days post-MPTP):

  • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
  • Harvest brains and post-fix in 4% paraformaldehyde, then cryoprotect in 30% sucrose.
  • Section the substantia nigra and striatum using a cryostat.
  • Immunohistochemistry: Stain sections for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum. Stain for Iba1 to assess microglial activation.
  • HPLC: For a separate cohort of animals, dissect the striatum and measure levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection.

Protocol 2: In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

This protocol is based on assessing the anti-inflammatory properties of a compound in a microglial cell line.[1]

1. Cell Culture:

  • Culture BV-2 murine microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

  • Seed BV-2 cells in 24-well plates.
  • Pre-treat cells with various concentrations of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

3. Nitric Oxide Measurement (Griess Assay):

  • Collect the cell culture supernatant.
  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the concentration of nitrite, a stable product of nitric oxide.

4. Gene Expression Analysis (RT-qPCR):

  • Lyse the cells and extract total RNA.
  • Synthesize cDNA using reverse transcriptase.
  • Perform quantitative PCR using primers for pro-inflammatory genes such as iNOS, TNF-α, and IL-1β. Normalize expression to a housekeeping gene like GAPDH.

5. NF-κB Translocation (Immunofluorescence):

  • Grow BV-2 cells on coverslips and treat as described above.
  • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
  • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
  • Counterstain nuclei with DAPI.
  • Visualize using a fluorescence microscope and quantify the nuclear translocation of p65.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Neuroprotective Mechanism of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl Compound 7-Methoxy-1,2,3,4- tetrahydroisoquinoline HCl Microglia Activated Microglia Compound->Microglia Inhibits Activation NFkB NF-κB Compound->NFkB Inhibits Nuclear Translocation Neuroprotection Neuroprotection Compound->Neuroprotection Microglia->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) & iNOS NFkB->ProInflammatory Induces Transcription Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation DopaminergicNeuron Dopaminergic Neuron NeuronalDeath Neuronal Death DopaminergicNeuron->NeuronalDeath Undergoes Neuroinflammation->NeuronalDeath Neuroprotection->NeuronalDeath Prevents

Caption: Proposed anti-inflammatory and neuroprotective signaling pathway.

G cluster_1 In Vivo Experimental Workflow start Acclimatize Mice treatment Administer Compound (Daily) start->treatment mptp Induce Parkinsonism (MPTP Injection) treatment->mptp 3 days pre-treatment behavior Behavioral Testing (Day 7) mptp->behavior tissue Tissue Collection & Analysis (Day 14) behavior->tissue end Data Analysis tissue->end

Caption: Workflow for in vivo neuroprotection studies.

G cluster_2 In Vitro Anti-inflammatory Assay Workflow start_vitro Culture BV-2 Microglial Cells pretreat_vitro Pre-treat with Compound start_vitro->pretreat_vitro stimulate_vitro Stimulate with LPS pretreat_vitro->stimulate_vitro analysis_vitro Analysis: - Griess Assay - RT-qPCR - Immunofluorescence stimulate_vitro->analysis_vitro end_vitro Quantify Inflammatory Response analysis_vitro->end_vitro

Caption: Workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in Dopamine D2 Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a key building block in the synthesis of dopamine D2 receptor antagonists. The tetrahydroisoquinoline moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands targeting dopamine receptors due to its structural resemblance to dopamine.

Introduction

Dopamine D2 receptors are a primary target for antipsychotic drugs. Antagonism of these receptors is a key mechanism for treating psychosis. The 7-methoxy-1,2,3,4-tetrahydroisoquinoline core serves as a crucial pharmacophore that can be elaborated to produce potent and selective D2 receptor antagonists. This document outlines a representative synthetic protocol, summarizes key structure-activity relationship (SAR) data, and details the relevant biological assays.

Synthetic Approach

A common and effective method for elaborating the this compound scaffold is through N-alkylation or N-acylation, followed by functional group manipulations. The following protocol describes a representative two-step synthesis of a potential dopamine D2 receptor antagonist.

Experimental Protocol: Synthesis of a Novel D2 Receptor Antagonist

Step 1: N-Alkylation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

This procedure describes the N-alkylation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline with a suitable alkyl halide.

  • Materials:

    • This compound

    • 4-(4-fluorobenzoyl)propyl chloride

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

    • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt.

    • Add 4-(4-fluorobenzoyl)propyl chloride (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-alkylated product.

Step 2: Reduction of the Ketone

This procedure describes the reduction of the ketone functionality to a hydroxyl group.

  • Materials:

    • N-alkylated product from Step 1

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • Dissolve the N-alkylated product (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, quench by the slow addition of deionized water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Presentation

The following tables summarize the binding affinities of various tetrahydroisoquinoline-based ligands for the dopamine D2 and D3 receptors. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more selective antagonists.

Table 1: Binding Affinities (Ki, nM) of Tetrahydroisoquinoline Analogs at Dopamine D2 and D3 Receptors

Compound IDR Group on TetrahydroisoquinolineD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
1 4-Phenyl-butyl150.50.03
2 4-(4-Fluorophenyl)-butyl120.40.03
3 4-(o-tolyl)-butyl251.10.04
4 3-(Biphenyl-4-yl)-propyl80.20.025

Data is representative of values found in the literature for similar compound series.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway for the dopamine D2 receptor. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Antagonist D2 Antagonist Antagonist->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for D2 Antagonist Synthesis

The diagram below outlines the general experimental workflow for the synthesis and evaluation of a novel D2 receptor antagonist based on the 7-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold.

Synthesis_Workflow Start 7-Methoxy-1,2,3,4- tetrahydroisoquinoline HCl Step1 N-Alkylation or N-Acylation Start->Step1 Intermediate N-Substituted Intermediate Step1->Intermediate Step2 Functional Group Transformation (e.g., Reduction) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Final_Product Final D2 Antagonist Candidate Purification->Final_Product Characterization Structural Characterization (NMR, MS) Final_Product->Characterization Biological_Assay Biological Evaluation (Binding Assay) Final_Product->Biological_Assay Data_Analysis Data Analysis (Ki Determination, SAR) Biological_Assay->Data_Analysis

Caption: General workflow for synthesis and evaluation.

Biological Evaluation

Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of newly synthesized compounds for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

    • [³H]-Spiperone or another suitable D2-selective radioligand.

    • Synthesized antagonist compounds.

    • Haloperidol (for determination of non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the synthesized antagonist compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, cell membranes, [³H]-Spiperone (at a concentration close to its Kd), and either the vehicle (for total binding), haloperidol (for non-specific binding), or the antagonist compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value for each antagonist compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel dopamine D2 receptor antagonists. The synthetic protocols and biological evaluation methods described in this document provide a framework for the discovery and development of new therapeutic agents for the treatment of psychotic disorders. The structure-activity relationship data underscores the importance of the N-substituent in modulating the affinity and selectivity for the D2 receptor.

Application Notes and Protocols: Serotonin 5-HT7 Receptor Binding Assays with 7-Methoxy-Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 7 (5-HT7) receptor, a Gs-protein coupled receptor (GPCR), is a key target in contemporary neuroscience research and drug development.[1] Its modulation is implicated in a range of physiological and pathological processes, including learning, memory, circadian rhythms, and mood disorders. A class of compounds that has shown promise as ligands for the 5-HT7 receptor is the 7-methoxy-tetrahydroisoquinoline analogs. This document provides detailed application notes and protocols for conducting 5-HT7 receptor binding assays with these analogs, including data presentation for select compounds, experimental methodologies, and visualizations of the signaling pathway and experimental workflow.

Data Presentation: 5-HT7 Receptor Binding Affinities of Tetrahydroisoquinoline Analogs

The following table summarizes the binding affinities (Ki) of a selection of tetrahydroisoquinoline derivatives for the human 5-HT7 receptor. This data is essential for understanding the structure-activity relationship (SAR) and for selecting compounds for further functional characterization.

Compound IDStructure5-HT7 Receptor Affinity (Ki, nM)
Compound 1 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one0.5[2]
(-)-Enantiomer of Compound 2 (-)-5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one1.2[2]
(+)-Enantiomer of Compound 2 (+)-5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one93[2]
Compound 18 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dihydro-2H-indol-2-one7[1]

Signaling Pathway

The 5-HT7 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade modulates the activity of downstream effectors such as Protein Kinase A (PKA), influencing a variety of cellular responses.

Gs_Signaling_Pathway 5-HT7 Receptor Gs Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT7R 5-HT7 Receptor Serotonin->5-HT7R Binds Gs Gαs 5-HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylates Targets Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Test Compounds, Radioligand, Buffers) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Harvesting Harvest and Wash Filters Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Investigating the In Vitro Neuroprotective Effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the in vitro neuroprotective effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is not available in published scientific literature. The following application notes and protocols are therefore provided as a generalized guide for researchers, scientists, and drug development professionals interested in investigating the potential neuroprotective properties of this and similar tetrahydroisoquinoline compounds. The methodologies and hypothetical data presented are based on established assays and findings for structurally related neuroprotective agents.[1][2][3][4]

Introduction

Tetrahydroisoquinoline (THIQ) and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[2][4][5][6] The methoxy group at the 7th position of the THIQ scaffold is a common feature in several bioactive molecules, suggesting that this compound could be a promising candidate for neuroprotective studies.[5][7] This document outlines a series of in vitro experimental protocols to assess its efficacy in protecting neuronal cells from various insults, such as oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases.

Hypothetical Data Summary

The following tables present hypothetical quantitative data to illustrate the potential neuroprotective effects of this compound (herein referred to as "Compound X"). These tables are for illustrative purposes only and serve as a template for presenting experimental findings.

Table 1: Effect of Compound X on Neuronal Cell Viability under Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Untreated)-100 ± 5.2
Oxidative Stressor (e.g., H₂O₂)10045 ± 4.8
Compound X + Oxidative Stressor155 ± 5.1
Compound X + Oxidative Stressor1078 ± 6.3
Compound X + Oxidative Stressor5092 ± 4.9
Compound X alone5098 ± 5.5

Table 2: Effect of Compound X on Apoptosis in Neuronal Cells

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic Cells (%) (Mean ± SD)
Control (Untreated)-2.1 ± 0.51.5 ± 0.3
Oxidative Stressor (e.g., H₂O₂)10025.4 ± 2.115.2 ± 1.8
Compound X + Oxidative Stressor1012.3 ± 1.58.1 ± 1.1
Compound X + Oxidative Stressor505.6 ± 0.93.4 ± 0.6

Table 3: Effect of Compound X on Markers of Oxidative Stress

Treatment GroupConcentration (µM)Intracellular ROS Levels (Fold Change) (Mean ± SD)
Control (Untreated)-1.0 ± 0.1
Oxidative Stressor (e.g., H₂O₂)1004.5 ± 0.4
Compound X + Oxidative Stressor102.1 ± 0.3
Compound X + Oxidative Stressor501.2 ± 0.2

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the neuroprotective effects of a test compound.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or a primary neuronal culture.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with varying concentrations of Compound X for a specified duration (e.g., 2 hours).

    • Induce neuronal damage by adding a stressor (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity) and incubate for the desired time (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO) or Solubilization Solution.

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Following treatment, harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a fluorescent probe (DCFH-DA) to measure the levels of intracellular ROS.

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

    • Hank's Balanced Salt Solution (HBSS).

  • Procedure:

    • After treatment, wash the cells with HBSS.

    • Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove the excess probe.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader or flow cytometer.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential neuroprotective signaling pathways and the experimental workflow.

G stressor Oxidative Stress (e.g., H₂O₂) ros Increased ROS stressor->ros induces compound_x 7-Methoxy-1,2,3,4- tetrahydroisoquinoline HCl antioxidant_pathways Upregulation of Antioxidant Pathways (e.g., Nrf2) compound_x->antioxidant_pathways activates mapk MAPK Signaling (e.g., p38, JNK) compound_x->mapk inhibits ros->mapk activates antioxidant_pathways->ros inhibits cell_survival Neuronal Survival antioxidant_pathways->cell_survival promotes apoptosis Apoptosis mapk->apoptosis promotes cell_death Neuronal Cell Death apoptosis->cell_death leads to

Caption: Hypothetical neuroprotective signaling pathway of Compound X.

G start Start: Seed Neuronal Cells pretreatment Pre-treatment with Compound X start->pretreatment stress Induce Neuronal Stress (e.g., Oxidative, Excitotoxic) pretreatment->stress incubation Incubate for Defined Period stress->incubation assays Perform Assays: - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - ROS Measurement incubation->assays data_analysis Data Analysis and Interpretation assays->data_analysis

Caption: General experimental workflow for in vitro neuroprotection assays.

G compound_x Compound X cell_viability Increased Cell Viability compound_x->cell_viability apoptosis Reduced Apoptosis compound_x->apoptosis ros Decreased ROS Production compound_x->ros neuroprotection Neuroprotective Effect cell_viability->neuroprotection apoptosis->neuroprotection ros->neuroprotection

Caption: Logical relationship of experimental outcomes for neuroprotection.

References

Application Notes and Protocols for Animal Behavioral Studies Using 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) and its analogs are a class of compounds with a structural resemblance to endogenous neurochemicals, suggesting their potential to modulate various neurological functions. The tetrahydroisoquinoline core is found in numerous natural and synthetic compounds exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for conducting animal behavioral studies to investigate the antidepressant, anxiolytic, and locomotor effects of 7-MeO-THIQ and its derivatives.

Disclaimer: Limited publicly available data exists for the specific compound 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The quantitative data and specific administration protocols presented herein are primarily based on studies of a closely related derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-cyclohexanol . Researchers should consider that the pharmacological profile of this compound may differ.

Data Presentation

The following tables summarize the quantitative data on the behavioral and neurochemical effects of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-cyclohexanol in mice, as reported in the available literature.

Table 1: Antidepressant-Like Effects in Forced Swim Test (FST) and Tail Suspension Test (TST) [1]

Behavioral TestDose (mg/kg, i.p.)Effect on Immobility Time
Forced Swim Test4Dose-dependent inhibition
8Dose-dependent inhibition
16Dose-dependent inhibition
Tail Suspension Test4Reversal of immobility
8Reversal of immobility
16Reversal of immobility
Forced Swim Test (Reserpine-induced despair)8Reversal of behavioral despair

ED₅₀ in Mouse Forced Swim Test: 5.27 mg/kg, i.p.[1]

Table 2: Effects on Locomotor Activity [1]

Dose (mg/kg, i.p.)Effect on Locomotor Activity
Lower DosesNo significant effect
Higher DosesEnhanced locomotor activity

Table 3: Neurochemical Effects in Mouse Brain [1]

Dose (mg/kg, i.p.)% Change in Norepinephrine% Change in Serotonin% Change in Dopamine
8+21%No significant effectNo significant effect
16+13%+37%+42%

Signaling Pathways and Mechanism of Action

The precise mechanism of action for 7-MeO-THIQ is not fully elucidated. However, studies on its derivatives suggest a modulatory effect on central monoaminergic systems. The observed increases in norepinephrine, serotonin, and dopamine levels indicate a potential interaction with monoamine transporters (reuptake inhibition) or enzymes involved in their metabolism, such as monoamine oxidase (MAO).[1][2][3]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) NE_synth Tyrosine -> L-DOPA -> Dopamine -> Norepinephrine MAO->NE_synth Metabolism Serotonin_synth Tryptophan -> 5-HTP -> Serotonin MAO->Serotonin_synth Metabolism VMAT Vesicular Monoamine Transporter (VMAT) SynapticVesicle Synaptic Vesicle (NE, 5-HT, DA) VMAT->SynapticVesicle NE NE SynapticVesicle->NE Release DA DA SynapticVesicle->DA Release HT 5-HT SynapticVesicle->HT Release NE_synth->VMAT Packaging Serotonin_synth->VMAT Packaging AdrenergicR Adrenergic Receptors NE->AdrenergicR NET Norepinephrine Transporter (NET) NE->NET Reuptake DopamineR Dopamine Receptors DA->DopamineR DAT Dopamine Transporter (DAT) DA->DAT Reuptake SerotoninR Serotonin Receptors HT->SerotoninR SERT Serotonin Transporter (SERT) HT->SERT Reuptake Signal Signal Transduction -> Behavioral Effects AdrenergicR->Signal DopamineR->Signal SerotoninR->Signal 7_MeO_THIQ 7-Methoxy-THIQ Derivative 7_MeO_THIQ->MAO Inhibition? 7_MeO_THIQ->NET Inhibition? 7_MeO_THIQ->SERT Inhibition? 7_MeO_THIQ->DAT Inhibition?

Caption: Putative mechanism of 7-MeO-THIQ derivatives on monoaminergic neurotransmission.

Experimental Protocols

The following are detailed protocols for key behavioral assays, adapted for the study of this compound.

Locomotor Activity Test

This test assesses the effects of the compound on spontaneous motor activity.

Apparatus:

  • Open field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.

  • Automated activity monitoring system with infrared beams or video tracking software.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer 7-MeO-THIQ hydrochloride or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection). Based on available data for a derivative, a dose range of 4-16 mg/kg could be explored.[1]

  • Testing: Immediately after injection, place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity for a period of 30-60 minutes. Key parameters to measure include total distance traveled, time spent mobile, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

G start Start acclimation Acclimate Animal to Testing Room (60 min) start->acclimation drug_admin Administer 7-MeO-THIQ HCl or Vehicle (i.p.) acclimation->drug_admin place_in_arena Place Animal in Center of Open Field Arena drug_admin->place_in_arena record_activity Record Locomotor Activity (30-60 min) place_in_arena->record_activity data_analysis Analyze Data: - Total Distance - Mobility Time - Rearing record_activity->data_analysis clean_arena Clean Arena with 70% Ethanol data_analysis->clean_arena next_animal Next Animal clean_arena->next_animal next_animal->drug_admin Repeat for each animal end End next_animal->end All animals tested

Caption: Workflow for the Locomotor Activity Test.

Forced Swim Test (FST)

This test is a widely used model to screen for antidepressant-like activity.

Apparatus:

  • A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.

  • Drug Administration: Administer 7-MeO-THIQ hydrochloride or vehicle 30-60 minutes before the test. A dose range of 4-16 mg/kg (i.p.) has been shown to be effective for a derivative.[1]

  • Testing: Gently place the animal into the water-filled cylinder. The test duration is typically 6 minutes.

  • Data Collection: Record the entire session. The key measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion, with the animal making only small movements to keep its head above water.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.

  • Cleaning: Change the water between animals.

G start Start acclimation Acclimate Animal to Testing Room (60 min) start->acclimation drug_admin Administer 7-MeO-THIQ HCl or Vehicle (30-60 min prior) acclimation->drug_admin place_in_cylinder Gently Place Animal in Water Cylinder drug_admin->place_in_cylinder record_session Record 6-minute Session place_in_cylinder->record_session data_analysis Analyze Immobility Time (last 4 minutes) record_session->data_analysis post_test_care Dry and Warm Animal data_analysis->post_test_care next_animal Next Animal post_test_care->next_animal next_animal->drug_admin Repeat for each animal end End next_animal->end All animals tested

Caption: Workflow for the Forced Swim Test.

Elevated Plus Maze (EPM) Test

This test is used to assess anxiety-like behavior.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm).

  • Video camera mounted above the maze for recording and automated tracking.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes under dim lighting conditions.

  • Drug Administration: Administer 7-MeO-THIQ hydrochloride or vehicle 30-60 minutes before the test. The appropriate dose range for anxiolytic effects would need to be determined empirically.

  • Testing: Place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session and analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

  • Cleaning: Clean the maze with 70% ethanol between each animal.

G start Start acclimation Acclimate Animal to Testing Room (60 min, dim light) start->acclimation drug_admin Administer 7-MeO-THIQ HCl or Vehicle (30-60 min prior) acclimation->drug_admin place_on_maze Place Animal in Center of Elevated Plus Maze drug_admin->place_on_maze record_session Record 5-minute Exploration place_on_maze->record_session data_analysis Analyze: - Time in Open/Closed Arms - Entries into Open/Closed Arms record_session->data_analysis clean_maze Clean Maze with 70% Ethanol data_analysis->clean_maze next_animal Next Animal clean_maze->next_animal next_animal->drug_admin Repeat for each animal end End next_animal->end All animals tested

Caption: Workflow for the Elevated Plus Maze Test.

References

HPLC analytical method development for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analytical Method Development of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl. This compound is a versatile intermediate in the synthesis of various bioactive molecules and therapeutic agents.[1] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies.

Introduction

7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a white solid with a molecular weight of 199.68 g/mol .[1][2] Its hydrochloride salt form enhances its solubility in aqueous solutions, a key consideration for reversed-phase HPLC.[1] Given its polar nature, developing a robust HPLC method requires careful selection of the stationary phase and mobile phase to achieve adequate retention and symmetrical peak shape.[3][4][5] This application note outlines a systematic approach to developing and validating a reversed-phase HPLC (RP-HPLC) method suitable for the routine analysis of this compound in bulk drug substance and pharmaceutical formulations.

Physicochemical Properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl

A summary of the key physicochemical properties is presented in the table below. Understanding these properties is fundamental to method development.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 1,2,3,4-Tetrahydro-7-methoxyisoquinoline hydrochloride[1][6]
CAS Number 43207-78-9, 1745-05-7[1]
Molecular Formula C₁₀H₁₃NO·HCl[1][6]
Molecular Weight 199.68 g/mol [1][2]
Appearance White solid[1]
Purity (Typical) ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

Materials and Reagents
  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

HPLC Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system and parameters for the analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Mobile Phase Composition 80% Mobile Phase A : 20% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions

3.3.1. Standard Stock Solution (1000 µg/mL) Accurately weigh about 25 mg of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3.3.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions will be used to establish the calibration curve.

3.3.3. Sample Preparation For bulk drug substance, accurately weigh about 25 mg of the sample, dissolve, and dilute to 25 mL with the mobile phase to get a concentration of 1000 µg/mL. Further dilute to a suitable concentration within the calibration range (e.g., 50 µg/mL). For formulated products, a suitable extraction procedure may be required to isolate the analyte from excipients before dilution.

Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8][9] The validation will assess the following parameters:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This will be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (formulation excipients), the standard solution, and the sample solution. The peak for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in the sample chromatogram should be pure and free from interference from the blank and placebo.

Linearity

The linearity of the method will be determined by analyzing a series of at least five concentrations of the working standard solutions over the range of 1-100 µg/mL. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) will be calculated.

Accuracy

Accuracy will be evaluated by performing recovery studies. A known amount of the standard drug will be spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.

Precision

Precision will be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability will be determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision will be evaluated by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) will be calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method will be evaluated by deliberately introducing small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) will be assessed.

Acceptance Criteria for Method Validation

The following table summarizes the acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters should remain within acceptable limits.

Visualizations

HPLC Method Development and Validation Workflow

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_opt Mobile Phase Optimization (pH, Organic %) method_dev->mp_opt det_param Detector Parameter Selection (Wavelength) method_dev->det_param sys_suit System Suitability Testing col_select->sys_suit mp_opt->sys_suit det_param->sys_suit method_val Method Validation (ICH Q2(R2)) sys_suit->method_val specificity Specificity method_val->specificity linearity Linearity method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Routine Use documentation->end

Caption: Workflow for HPLC method development and validation.

Logical Relationship for Troubleshooting Poor Peak Shape

Troubleshooting_Peak_Shape start Observe Poor Peak Shape (Tailing/Fronting) check_column Check Column Health start->check_column check_mp Check Mobile Phase start->check_mp check_sample Check Sample & Diluent start->check_sample col_void Void or Contamination? check_column->col_void mp_ph Incorrect pH? check_mp->mp_ph mp_buffer Inadequate Buffering? check_mp->mp_buffer sample_overload Sample Overload? check_sample->sample_overload diluent_mismatch Diluent Mismatch with Mobile Phase? check_sample->diluent_mismatch col_action Action: Flush or Replace Column col_void->col_action mp_ph_action Action: Adjust pH mp_ph->mp_ph_action mp_buffer_action Action: Increase Buffer Concentration mp_buffer->mp_buffer_action sample_overload_action Action: Reduce Sample Concentration sample_overload->sample_overload_action diluent_mismatch_action Action: Use Mobile Phase as Diluent diluent_mismatch->diluent_mismatch_action

Caption: Troubleshooting guide for poor HPLC peak shape.

References

7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) hydrochloride scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its rigid framework and the presence of a methoxy group provide a unique combination of structural features that allow for the development of potent and selective ligands for various pharmacological targets. These application notes provide an overview of the key applications of the 7-MeO-THIQ scaffold, along with detailed protocols for the synthesis of its derivatives and the evaluation of their biological activities.

Key Applications in Drug Discovery

The 7-MeO-THIQ core is a key component in the design of therapeutic agents targeting a range of diseases, primarily focused on neurological disorders, cancer, and viral infections.

  • Neurological Disorders: Derivatives of 7-MeO-THIQ have shown significant promise as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[1][2] Antagonists of these receptors are sought after for the treatment of schizophrenia and substance abuse disorders. Furthermore, this scaffold has been explored for its neuroprotective properties, with potential applications in mitigating the effects of neurodegenerative diseases like Parkinson's and Alzheimer's.[3]

  • Anticancer Activity: The tetrahydroisoquinoline nucleus is a common feature in numerous natural and synthetic compounds with antitumor properties.[4][5] Derivatives of 7-MeO-THIQ have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a valuable scaffold for the development of novel anticancer agents.[6][7]

  • Antiviral Properties: Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as antiviral agents.[8][9][10] Specific analogs have demonstrated inhibitory activity against a range of viruses, including influenza and coronaviruses.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various derivatives of the 7-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold.

Table 1: Dopamine Receptor Binding Affinity of 7-MeO-THIQ Derivatives

Compound IDModification on ScaffoldReceptor SubtypeBinding Affinity (Ki, nM)
Derivative A N-linked aryl amideD38.4
Derivative B N-linked biphenylpropenamideD3-
Derivative C 6-hydroxy-7-methoxy-THIQD3-
Derivative D 6,7-dimethoxy-THIQD3-

Note: Specific Ki values for some derivatives were not explicitly provided in the search results but were described as having high affinity and selectivity.[2][11]

Table 2: Anticancer Activity of Tetrahydroisoquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)
4ag SNB19 (Glioblastoma)38.3
4ag LN229 (Glioblastoma)40.6
7e A549 (Lung Cancer)0.155
8d MCF7 (Breast Cancer)0.170

Table 3: Antiviral Activity of Tetrahydroisoquinoline Derivatives

Compound IDVirusCell LineEC50 (µM)
trans-1 SARS-CoV-2Vero E63.15
trans-1 SARS-CoV-2Calu-32.78
trans-2 SARS-CoV-2Vero E612.02
Compound 1 Influenza A (PR8)MDCK0.2 - 0.6
Compound 1 Influenza A (HK)MDCK0.2 - 0.6
Compound 1 Influenza B (Lee)MDCK0.2 - 0.6
Compound 21 Influenza A & BMDCK9.9 - 18.5

Experimental Protocols

Synthesis of N-Substituted 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

This protocol describes a general method for the N-alkylation or N-acylation of 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a common step in the synthesis of its derivatives.[12]

Materials:

  • This compound

  • Alkyl halide or acyl chloride

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the base (K₂CO₃ or Et₃N, 2-3 eq).

  • Stir the mixture at room temperature for 15-30 minutes to neutralize the hydrochloride salt.

  • Add the alkyl halide or acyl chloride (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

G General Workflow for Synthesis and Evaluation start Start with 7-MeO-THIQ Scaffold synthesis Synthesis of Derivatives (e.g., N-substitution) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Activity Screening characterization->screening dopamine Dopamine Receptor Binding Assay screening->dopamine anticancer Anticancer Assay (MTT Assay) screening->anticancer antiviral Antiviral Assay (Plaque Reduction) screening->antiviral neuroprotection Neuroprotection Assay screening->neuroprotection data Data Analysis (IC50, Ki, EC50) dopamine->data anticancer->data antiviral->data neuroprotection->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and biological evaluation of 7-MeO-THIQ derivatives.

Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a method to determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.[13][14][15]

Materials:

  • Membrane preparations from cells expressing human D2 or D3 receptors

  • Radioligand (e.g., [³H]Spiperone)

  • Unlabeled competitor (e.g., Haloperidol for non-specific binding)

  • Test compounds (7-MeO-THIQ derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled competitor in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the unlabeled competitor.

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Anticancer MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of 7-MeO-THIQ derivatives on cancer cell lines.[16][17]

Materials:

  • Cancer cell line (e.g., MCF-7, A549, SNB19)

  • Complete cell culture medium

  • Test compounds (7-MeO-THIQ derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with 7-MeO-THIQ Derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for 4 hours (Formazan Formation) mtt->formazan dissolve Dissolve Formazan in DMSO formazan->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate Cell Viability and IC50 read->calculate

Caption: Workflow for the MTT cell viability assay.

Neuroprotection Assay in SH-SY5Y Cells

This protocol details a method to assess the neuroprotective effects of 7-MeO-THIQ derivatives against oxidative stress in a neuronal cell line.[3][18][19]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium

  • Neurotoxin (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

  • Test compounds (7-MeO-THIQ derivatives)

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours).

  • Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂) to the culture medium. Include a control group with the neurotoxin alone and an untreated control group.

  • Incubate the cells for an appropriate duration (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described in the previous protocol.

  • Calculate the percentage of neuroprotection conferred by the test compounds by comparing the viability of cells treated with both the compound and the neurotoxin to those treated with the neurotoxin alone.

Signaling Pathways

Dopamine D2/D3 Receptor Antagonist Signaling

Derivatives of 7-MeO-THIQ acting as antagonists at D2/D3 receptors can modulate downstream signaling pathways implicated in neuropsychiatric disorders. The canonical pathway involves the inhibition of adenylyl cyclase.[20][21][22][23][24]

G Dopamine D2/D3 Receptor Antagonist Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antagonist 7-MeO-THIQ Derivative (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Function) CREB->Gene Regulates

Caption: Simplified signaling pathway of a dopamine D2/D3 receptor antagonist.

Apoptosis Induction in Cancer Cells

Tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[4][5][7]

G Intrinsic Apoptosis Pathway Induced by THIQ Derivatives THIQ 7-MeO-THIQ Derivative ROS ↑ Reactive Oxygen Species (ROS) THIQ->ROS Bcl2 Bcl-2/Bcl-xL Inhibition THIQ->Bcl2 Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by 7-MeO-THIQ derivatives in cancer cells.

These application notes and protocols provide a foundational framework for researchers interested in leveraging the this compound scaffold in their drug discovery and development efforts. The versatility of this core structure, combined with the detailed methodologies provided, should facilitate the exploration of novel therapeutic agents with improved efficacy and selectivity.

References

Application Notes and Protocols for Testing 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to assess the in vitro cytotoxicity of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The following sections offer step-by-step methodologies for key assays, data presentation guidelines, and visualizations of experimental workflows and potential signaling pathways.

Data Presentation

Assay TypeCell LineTreatment Duration (hours)IC50 Value (µM)Key Observations
Cell Viability (MTT) e.g., SH-SY5Y, PC1224, 48, 72To be determinede.g., Dose-dependent decrease in viability
Cytotoxicity (LDH) e.g., SH-SY5Y, PC1224, 48, 72To be determinede.g., Increase in LDH release at concentrations > X µM
Apoptosis (Annexin V) e.g., SH-SY5Y, PC1224N/Ae.g., Increased percentage of early and late apoptotic cells
ROS Production e.g., SH-SY5Y, PC121, 3, 6N/Ae.g., Time-dependent increase in intracellular ROS

Experimental Workflow

The overall experimental workflow for assessing the toxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis prep_compound Prepare 7-Methoxy-1,2,3,4- tetrahydroisoquinoline hydrochloride stock solution prep_cells Cell Culture and Seeding (e.g., SH-SY5Y, PC12) treatment Treat cells with a range of compound concentrations prep_cells->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis ros ROS Assay (Oxidative Stress) treatment->ros data_analysis Data Acquisition and Statistical Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis ros->data_analysis ic50 IC50 Determination data_analysis->ic50 pathway Signaling Pathway Analysis data_analysis->pathway

Caption: Experimental workflow for cytotoxicity testing.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Selected neuronal cell line (e.g., SH-SY5Y, PC12)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[1]

  • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.

Materials:

  • 96-well cell culture plates

  • Selected neuronal cell line

  • Complete culture medium

  • This compound

  • LDH Cytotoxicity Assay Kit (commercially available)

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • Prepare controls as per the kit manufacturer's instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

  • After the treatment incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.[2]

  • Incubate for 30 minutes at room temperature, protected from light.[2]

  • Add 50 µL of the stop solution to each well.[2]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[2]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the controls, following the manufacturer's instructions.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Selected neuronal cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular accumulation of reactive oxygen species using a cell-permeable fluorescent probe, DCFH-DA.

Materials:

  • 96-well black, clear-bottom cell culture plates

  • Selected neuronal cell line

  • Complete culture medium

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • H2O2 (positive control)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[4]

  • Wash the cells twice with PBS to remove the excess probe.

  • Add 100 µL of various concentrations of this compound (and H2O2 as a positive control) to the wells.

  • Measure the fluorescence intensity immediately and at different time points (e.g., 1, 3, 6 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]

  • The increase in fluorescence intensity is proportional to the level of intracellular ROS.

Potential Signaling Pathway

Some tetrahydroisoquinoline compounds have been shown to induce apoptosis through the activation of MAPK signaling pathways.[6] A potential pathway involved in the toxicity of this compound is illustrated below.

G compound 7-Methoxy-1,2,3,4- tetrahydroisoquinoline hydrochloride stress Cellular Stress compound->stress erk ERK1/2 stress->erk p38 p38 MAPK stress->p38 cas9 Caspase-9 (Initiator) erk->cas9 p38->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptosis signaling pathway.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of 7-Methoxy-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of 7-methoxy-tetrahydroisoquinoline derivatives. This document outlines the background, key signaling pathways, experimental protocols, and data presentation for evaluating the potential of this class of compounds as anti-inflammatory agents.

Introduction

Tetrahydroisoquinoline (THIQ) and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4] The 7-methoxy-tetrahydroisoquinoline scaffold, in particular, has been identified in compounds exhibiting promising anti-inflammatory properties. One such synthetic alkaloid, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), has demonstrated significant anti-inflammatory activity in various preclinical models.[5] These compounds are thought to exert their effects by modulating key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and by inhibiting the production of pro-inflammatory mediators.[6]

This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory effects of 7-methoxy-tetrahydroisoquinoline derivatives and offers a framework for data analysis and presentation.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of 7-methoxy-tetrahydroisoquinoline derivatives are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling cascades. In an inflammatory state, stimuli such as lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory cytokines and enzymes. 7-methoxy-tetrahydroisoquinoline derivatives may interfere with these signaling events, thereby reducing the inflammatory response.

G Proposed Anti-inflammatory Signaling Pathway of 7-Methoxy-Tetrahydroisoquinoline Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (p38, ERK) TLR4->MAPK_cascade IkB IkB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates MAPK_cascade->NF_kB_active 7_methoxy_THIQ 7-Methoxy-THIQ Derivatives 7_methoxy_THIQ->IKK inhibits 7_methoxy_THIQ->MAPK_cascade inhibits Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines iNOS_COX2 iNOS, COX-2 Gene_Expression->iNOS_COX2

Caption: Proposed mechanism of action for 7-methoxy-THIQ derivatives.

Data Presentation

In Vitro Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of a representative 7-methoxy-tetrahydroisoquinoline derivative, MHTP.

Table 1: Effect of MHTP on Nitric Oxide (NO) Production in LPS-stimulated Macrophages

CompoundConcentration (µM)NO Production (% of Control)
Control-100
MHTP1076
MHTP2553
MHTP5061

Table 2: Effect of MHTP on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

CompoundConcentration (µg/mL)IL-1β Reduction (%)IL-6 Reduction (%)IL-10 Reduction (%)*
MHTP135.731.033.4

*Note: IL-10 is generally considered an anti-inflammatory cytokine; its reduction may indicate a complex immunomodulatory effect.

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity of MHTP has been evaluated in various animal models.

Table 3: Effect of MHTP on Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Edema Inhibition (%)
MHTP2.5Significant inhibition (p < 0.05)
MHTP5.0Significant inhibition (p < 0.05)
MHTP10Significant inhibition (p < 0.05)

Table 4: Effect of MHTP on Leukocyte Migration in Carrageenan-Induced Peritonitis in Mice

TreatmentDose (mg/kg)Total Leukocyte Reduction (%)Polymorphonuclear Cell Reduction (%)
MHTPNot Specified41.559.6

Experimental Protocols

A systematic evaluation of the anti-inflammatory properties of 7-methoxy-tetrahydroisoquinoline derivatives involves a series of in vitro and in vivo experiments.

G Experimental Workflow for Anti-inflammatory Evaluation Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Screening Start->In_Vitro NO_Assay Nitric Oxide (NO) Assay in Macrophages In_Vitro->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA) In_Vitro->Cytokine_Assay In_Vivo In Vivo Evaluation NO_Assay->In_Vivo Cytokine_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Peritonitis Carrageenan-Induced Peritonitis In_Vivo->Peritonitis Mechanistic Mechanistic Studies Paw_Edema->Mechanistic Peritonitis->Mechanistic Western_Blot Western Blot (NF-κB, MAPK pathways) Mechanistic->Western_Blot End End: Data Analysis and Conclusion Western_Blot->End

Caption: General experimental workflow for anti-inflammatory screening.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[7] The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.[8][9]

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the 7-methoxy-tetrahydroisoquinoline derivative for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Griess Reaction:

      • Collect 50 µL of the cell culture supernatant.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.[10]

2. Cytokine Quantification by ELISA

  • Principle: This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages treated with the test compound.

  • Protocol:

    • Follow steps 1-4 of the Nitric Oxide Production Assay.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Perform the ELISA for the specific cytokines of interest using commercially available kits, following the manufacturer's instructions.

    • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by the test compound.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used model of acute inflammation.[11][12] Injection of carrageenan into the paw induces an inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[13][14]

  • Protocol:

    • Animals: Use male Wistar rats or Swiss albino mice.

    • Acclimatization: Acclimatize the animals for at least one week before the experiment.

    • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of the 7-methoxy-tetrahydroisoquinoline derivative).

    • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

    • Inflammation Induction: After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[12]

    • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[15]

    • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Mechanistic Studies

To elucidate the mechanism of action, further experiments can be conducted:

1. Western Blot Analysis

  • Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the NF-κB and MAPK signaling pathways (e.g., phosphorylated IκBα, p65, p38, ERK).

  • Protocol:

    • Treat macrophage cells with the test compound and/or LPS as described in the in vitro assays.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with specific primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 7-methoxy-tetrahydroisoquinoline derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively screen and characterize the therapeutic potential of these compounds and elucidate their mechanisms of action. The data generated from these studies will be crucial for the further development of this promising class of anti-inflammatory agents.

References

Troubleshooting & Optimization

Improving the yield of the Pictet-Spengler synthesis of 7-Methoxy-THIQ

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-Methoxy-THIQ). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 7-Methoxy-THIQ.

Q1: My reaction yield is consistently low. What are the most critical factors I should investigate?

Low yield in a Pictet-Spengler reaction is a common issue that can be attributed to several factors. The success of the reaction is highly dependent on the nature of the reactants, choice of solvent and catalyst, reaction temperature, and pH.[1] For the synthesis of 7-Methoxy-THIQ, the methoxy group is an electron-donating substituent, which generally favors higher yields under milder conditions compared to unsubstituted phenethylamines.[1][2]

Key parameters to optimize include:

  • Catalyst Choice and Concentration: The acidity of the medium is crucial. The reaction requires an acid catalyst to generate the electrophilic iminium ion necessary for ring closure.[2][3] Both protic and Lewis acids can be used.[1] Insufficient acidity can lead to an incomplete reaction, while excessive acidity or temperature can cause degradation of starting materials or the product.

  • Reaction Temperature: The optimal temperature can vary significantly. While heating can increase the reaction rate, it may also promote the formation of side products.[4] Some reactions proceed well at room temperature, while others require reflux.[1] Careful temperature control is essential.

  • Solvent Selection: The choice of solvent affects the solubility of reactants and intermediates.[4] Traditionally, protic solvents like methanol or ethanol are used, but aprotic solvents such as dichloromethane, toluene, or acetonitrile have sometimes resulted in superior yields.[1][3]

  • Reactant Purity and Stoichiometry: Ensure the purity of your starting materials (2-(3-methoxyphenyl)ethanamine and the aldehyde, typically formaldehyde or a protected equivalent). Using a slight excess of the carbonyl compound can help drive the reaction to completion.[2]

Q2: How do I select the appropriate catalyst and solvent for my synthesis?

The choice of catalyst and solvent is interdependent and critical for optimizing the reaction.

  • Catalysts:

    • Protic Acids: Commonly used strong acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA).[1][3] These are effective but can sometimes require harsh conditions.

    • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid catalyst.[1][5] Gold(I) complexes have also been used, often under milder conditions.[6][7]

    • Milder Catalytic Systems: For sensitive substrates, milder conditions are preferable. Phosphate buffers have been shown to effectively catalyze the reaction, providing a biomimetic and sustainable approach.[8][9] Organocatalysts like chiral phosphoric acids are also employed, particularly for asymmetric syntheses.[1][10]

  • Solvents:

    • Protic Solvents: Methanol, ethanol, and water are common choices.[1]

    • Aprotic Solvents: Dichloromethane (CH₂Cl₂), dichloroethane, toluene, and acetonitrile are frequently used.[1] Aprotic media have been reported to provide superior yields in some cases.[3]

The optimal combination depends on the specific substrates. It is often recommended to screen a variety of conditions to find the best system for your reaction.

Q3: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A primary side reaction is the formation of isomers.[4] In the case of 7-Methoxy-THIQ, cyclization could potentially occur at the ortho position to the ethylamine group if that site is not blocked, leading to the 5-methoxy isomer. However, the primary cyclization is directed by the methoxy group to the para position. Other potential side reactions include polymerization of the aldehyde or degradation of the starting amine under harsh acidic conditions.

Strategies to Minimize Side Products:

  • Control Temperature: Higher temperatures can lead to decomposition and side reactions.[1][4] Experiment with running the reaction at a lower temperature for a longer duration.

  • Optimize Acid Concentration: Use the minimum amount of acid catalyst required to promote the reaction. Titrate the catalyst concentration to find a balance between reaction rate and side product formation.

  • Consider a Milder Catalyst: Switching from a strong protic acid like H₂SO₄ to TFA, a Lewis acid, or a phosphate buffer system can provide a cleaner reaction profile.[8]

  • Protecting Groups: If your phenethylamine has other reactive functional groups, consider using protecting groups to prevent undesired reactions.[4]

Q4: My product is difficult to purify. What strategies can I use?

Purification can be challenging if the product and unreacted starting materials have similar polarities.[1]

Troubleshooting Purification:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the reaction's progress and ensure it has gone to completion. This minimizes the amount of starting material left to separate.[1]

  • Acid-Base Extraction: As the THIQ product is basic, an acid-base extraction is often a highly effective purification step. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to protonate the THIQ, pulling it into the aqueous layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.

  • Chromatography: If extraction is insufficient, column chromatography is the next step. If the polarities of the product and starting materials are too similar, consider derivatizing the product to alter its polarity before purification.[1]

Process Visualization

To better understand the reaction and troubleshooting logic, the following diagrams are provided.

Pictet_Spengler_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine 2-(3-methoxyphenyl)ethanamine and Aldehyde in Solvent Catalyst 2. Add Acid Catalyst (e.g., TFA, HCl) Reactants->Catalyst Stir 3. Stir at Controlled Temperature (e.g., RT to Reflux) Catalyst->Stir Monitor 4. Monitor by TLC for disappearance of starting material Stir->Monitor Quench 5. Quench Reaction (e.g., add base) Monitor->Quench Extract 6. Perform Liquid-Liquid Extraction Quench->Extract Purify 7. Purify by Column Chromatography or Acid-Base Extraction Extract->Purify Product 8. Characterize Pure 7-Methoxy-THIQ Purify->Product

Caption: A typical experimental workflow for the Pictet-Spengler synthesis.

Troubleshooting_Flowchart cluster_diagnosis Diagnosis (via TLC/LCMS) cluster_solution Potential Solutions Start Low Yield or Impure Product TLC Analyze Crude Reaction Mixture Start->TLC Incomplete Incomplete Reaction: High SM content TLC->Incomplete Observation SideProducts Multiple Side Products TLC->SideProducts Observation NoReaction No Reaction: Only SM present TLC->NoReaction Observation Sol_Incomplete Increase Reaction Time Increase Temperature Increase Catalyst Loading Incomplete->Sol_Incomplete Action Sol_SideProducts Decrease Temperature Use Milder Catalyst Screen Solvents SideProducts->Sol_SideProducts Action Sol_NoReaction Check Catalyst Activity Increase Catalyst Loading Use Stronger Acid NoReaction->Sol_NoReaction Action

Caption: A troubleshooting guide for diagnosing and solving common reaction issues.

Quantitative Data Summary

Optimizing reaction parameters is key to improving yield. The following tables summarize the influence of various components on the Pictet-Spengler reaction.

Table 1: General Influence of Reaction Parameters on THIQ Synthesis

ParameterOptionsGeneral Impact on Yield & PurityCitation
Catalyst Protic Acids (HCl, H₂SO₄, TFA)Effective, but may require harsh conditions and lead to side products.[1]
Lewis Acids (BF₃·OEt₂, Au(I) complexes)Can offer milder reaction conditions and high efficiency.[1][6]
Buffer Systems (Phosphate Buffer)Biomimetic, sustainable, and effective for unreactive substrates.[8]
Solvent Protic (Methanol, Ethanol)Traditional choice, good solubility for starting materials.[1]
Aprotic (CH₂Cl₂, Toluene)Can lead to superior yields in some cases.[1][3]
Temperature Room Temperature to RefluxHigher temperatures increase rate but may decrease purity and yield due to degradation.[4]

Table 2: Example of Yield Optimization using a Phosphate Buffer System with a Ketone This data is adapted from a study on dopamine and cyclohexanone, illustrating an optimization principle applicable to 7-Methoxy-THIQ synthesis.

EntryKetone EquivalentsKPi Buffer Concentration (M)Yield (%)
11.30.3Low
220.3Moderate
350.3High
4100.3>95
5100.197
610<0.1Decreased
(Data adapted from reference[8])

This table demonstrates that for less reactive carbonyl partners, increasing the equivalents of the carbonyl compound and maintaining an optimal buffer concentration can dramatically increase product yield.[8]

Detailed Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol uses a common strong acid catalyst, Trifluoroacetic Acid (TFA).

Materials:

  • 2-(3-methoxyphenyl)ethanamine

  • Formaldehyde (or paraformaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) and formaldehyde (1.1 eq) in CH₂Cl₂.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (1.0-1.5 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.[1]

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Biomimetic Phosphate Buffer-Catalyzed Reaction

This protocol uses a milder, aqueous-based phosphate buffer system.

Materials:

  • 2-(3-methoxyphenyl)ethanamine

  • Aldehyde (e.g., formaldehyde)

  • Potassium phosphate buffer (KPi), 0.3-0.5 M, pH 7-9

  • Methanol (co-solvent)

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Prepare a 0.3-0.5 M potassium phosphate (KPi) buffer solution and adjust the pH as needed (a slightly basic pH of ~9 has been shown to be effective).[8]

  • In a reaction vessel, dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) in the KPi buffer. Add methanol as a co-solvent (e.g., 50% v/v) to aid solubility.[8]

  • Add the aldehyde (2.0-10.0 eq, optimization may be required) to the solution.[8]

  • Heat the reaction mixture to a controlled temperature (e.g., 70 °C) and stir for 12-48 hours.[8]

  • Monitor the reaction by TLC or LCMS.

  • After completion, cool the reaction to room temperature.

  • Extract the product directly from the reaction mixture using an appropriate organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product as necessary, typically by flash column chromatography.

References

Overcoming solubility issues of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The information is designed to help overcome common challenges, particularly those related to solubility in various buffer systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of solutions of this compound.

IssuePotential CauseRecommended Solution
Precipitate forms when dissolving in buffer pH of the buffer: As a hydrochloride salt of a secondary amine, the solubility of this compound is expected to be pH-dependent. It is more likely to be soluble in acidic to neutral conditions and may precipitate in alkaline buffers.1. Check the pH of your buffer. Ensure it is within the acidic to neutral range. 2. Adjust the pH: If your experimental conditions allow, lower the pH of the buffer to aid dissolution. 3. Test a small sample: Before preparing a large volume, test the solubility of a small amount of the compound in your chosen buffer.
Compound does not fully dissolve Insufficient mixing or time: The compound may require more energy or time to dissolve completely. Solution is saturated: The concentration you are trying to achieve may be above the solubility limit in the chosen buffer.1. Increase mixing: Use a vortex mixer or sonicate the solution for a short period. 2. Gentle warming: Warm the solution slightly (e.g., to 37°C) to increase the rate of dissolution. Be cautious, as excessive heat may degrade the compound. 3. Prepare a stock solution in a suitable solvent: Dissolve the compound in a small amount of a solvent like sterile water or DMSO, and then dilute it into your buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
Solution appears cloudy or hazy Incomplete dissolution: Microscopic particles may still be suspended in the solution. Degradation: The compound may be degrading in the buffer, leading to the formation of insoluble byproducts.1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles. 2. Prepare fresh solutions: Due to potential stability issues, it is recommended to prepare solutions fresh for each experiment and avoid long-term storage in aqueous buffers.
Inconsistent experimental results Variability in solution preparation: Inconsistent pH, temperature, or mixing can lead to variations in the actual concentration of the dissolved compound. Compound degradation: The stability of the compound in your specific buffer and experimental conditions may be a factor.1. Standardize your protocol: Ensure that the same procedure for solution preparation is followed for every experiment. 2. Perform a stability study: If you suspect degradation, you can monitor the concentration of the compound over time using a suitable analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: In which buffers is this compound most soluble?

Q2: What is the expected solubility of this compound in common buffers?

A2: Unfortunately, there is a lack of published quantitative data on the solubility of this specific compound in common laboratory buffers. The table below provides an estimated qualitative solubility based on its chemical properties. It is crucial to experimentally determine the solubility in your specific buffer system.

Buffer SystempH RangeExpected Qualitative Solubility
Citrate Buffer3.0 - 6.2Good to Moderate
Phosphate Buffer5.8 - 8.0Moderate to Poor (solubility likely decreases as pH increases)
TRIS Buffer7.0 - 9.0Poor (solubility likely to be low, especially at higher pH)

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming (e.g., to 37°C) can help to increase the rate of dissolution. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound.

Q4: Is it recommended to prepare stock solutions in organic solvents?

A4: Yes, preparing a concentrated stock solution in a solvent like sterile water or DMSO can be a good strategy. You can then dilute the stock solution into your aqueous buffer to the final desired concentration. Always ensure that the final concentration of the organic solvent is low enough to not affect your experimental system.

Q5: How should I store solutions of this compound?

A5: Due to the potential for degradation in aqueous solutions, it is recommended to prepare solutions fresh before each experiment. If short-term storage is necessary, store the solution at 4°C and protect it from light. For long-term storage, it is best to store the compound in its solid form at the recommended temperature.

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound

This protocol provides a general method for determining the solubility of the compound in a buffer of your choice.

Materials:

  • This compound

  • Buffer of choice (e.g., Phosphate, TRIS, Citrate) at the desired pH

  • Vortex mixer

  • Sonicator (optional)

  • Centrifuge

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Prepare a saturated solution:

    • Add an excess amount of this compound to a known volume of the buffer in a suitable container (e.g., a glass vial).

    • Ensure there is undissolved solid material at the bottom of the container.

  • Equilibrate the solution:

    • Tightly cap the container and mix the solution using a vortex mixer for 1-2 minutes.

    • Place the container on a rotator or shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases:

    • Centrifuge the solution at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Collect and filter the supernatant:

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the dissolved compound:

    • Dilute the filtered supernatant with the buffer to a concentration that falls within the linear range of your analytical method.

    • Measure the concentration of the dissolved compound using a validated analytical method.

  • Calculate the solubility:

    • Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the chosen buffer at the specified temperature.

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess compound to buffer B Equilibrate (e.g., 24h at 25°C) A->B Vortex/Shake C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm) C->D E Dilute filtered supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Potential TAK1 Signaling Pathway cluster_0 Upstream Activation cluster_1 Core Pathway cluster_2 Downstream Effects Stimuli External Stimuli (e.g., Stress, Cytokines) TAK1 TAK1 Stimuli->TAK1 IKK IKK Complex TAK1->IKK GSK3 GSK-3 TAK1->GSK3 NFkB NF-κB IKK->NFkB Activation Apoptosis Apoptosis GSK3->Apoptosis Modulation GeneExpression Gene Expression (Inflammation, Survival) NFkB->GeneExpression

Purification and recrystallization techniques for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification and recrystallization of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification and recrystallization of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl in a question-and-answer format.

Q1: My 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl fails to crystallize from the solution after cooling.

A1: Failure to crystallize is a common issue. Here are several troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: If you have a pure crystal of the compound, add a small "seed" crystal to the solution to initiate crystallization.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solvent System: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider trying a different solvent or a mixed solvent system. Alcohols like methanol, ethanol, or isopropanol are often good starting points for hydrochloride salts.

Q2: The compound "oils out" of the solution instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Change Solvent: The boiling point of your solvent might be higher than the melting point of your compound, causing it to melt before it crystallizes. A lower-boiling point solvent may be necessary.

  • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Q3: The recrystallized product has a low yield.

A3: A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor. If possible, concentrate the mother liquor and cool it again to recover more product.

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use ice-cold solvent for washing.

Q4: The final product is still impure after recrystallization.

A4: If impurities are still present, consider the following:

  • Inadequate Decolorization: If your product is colored, activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot solution before filtration.

  • Co-crystallization of Impurities: If an impurity has similar solubility properties to your product, it may co-crystallize. A second recrystallization from a different solvent system may be necessary.

  • Incomplete Removal of Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are some suitable solvents for the recrystallization of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl?

A1: For hydrochloride salts of amines, polar protic solvents are generally a good starting point. Based on literature for similar compounds, good candidate solvents include:

  • Alcohols: Methanol, ethanol, and isopropanol are commonly used.

  • Mixed Solvent Systems: A mixture of an alcohol (like ethanol or methanol) and an anti-solvent like diethyl ether or ethyl acetate can be effective. For instance, a related compound, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline hydrochloride, has been recrystallized from a methanol-ethyl acetate mixture.

Q2: What are the potential impurities in synthetically prepared 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl?

A2: Depending on the synthetic route, potential impurities could include starting materials, reagents, and byproducts. For instance, in related isoquinoline syntheses, N-methylated impurities have been observed. It is crucial to understand the synthetic pathway to anticipate potential impurities.

Q3: How can I improve the crystal quality for analysis (e.g., X-ray crystallography)?

A3: To obtain high-quality crystals, slow cooling is essential. After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool to room temperature undisturbed over several hours, and then transfer it to a colder environment (like a refrigerator) to continue the slow crystallization process.

Data Presentation

ParameterSolvent SystemPurityYieldReference
Purity Methanol>99.0%>75%(Adapted from a patent for a similar compound)[1]
Solubility 1N NaOH in Methanol25 mg/mL-(For 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)[2]

Experimental Protocols

General Recrystallization Protocol (Single Solvent):

  • Dissolution: In an Erlenmeyer flask, add the crude 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl. Add a minimal amount of the chosen solvent (e.g., methanol or ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

experimental_workflow cluster_purification Purification and Recrystallization Workflow start Crude Product (7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl) dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Gravity Filtration dissolve->hot_filtration If charcoal not used charcoal->hot_filtration If used cool Slow Cooling (Crystallization) hot_filtration->cool isolate Vacuum Filtration cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the purification of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.

References

Identifying and minimizing side-products in 7-methoxy-tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-methoxy-THIQ) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 7-methoxy-tetrahydroisoquinoline?

The two most common and foundational methods for constructing the 7-methoxy-THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.[1]

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine (specifically, 3-methoxyphenethylamine) with an aldehyde or ketone in the presence of an acid catalyst.[2][3][4] The reaction proceeds via an electrophilic aromatic substitution, where the electron-donating methoxy group helps activate the aromatic ring for cyclization. This is a direct, one-step route to the tetrahydroisoquinoline core.

  • Bischler-Napieralski Reaction: This is a two-step process. First, an N-acylated β-phenethylamine is cyclized using a dehydrating agent (like POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[5][6][7] This intermediate is then reduced in a second step (e.g., using sodium borohydride) to yield the final tetrahydroisoquinoline product.[8]

Q2: How do I choose between the Pictet-Spengler and Bischler-Napieralski routes?

The choice depends on the desired substituent at the C-1 position and the available starting materials.

  • For an unsubstituted C-1 position (R=H): The Pictet-Spengler reaction using formaldehyde is the most direct route.

  • For a C-1 substituted product (R = alkyl, aryl): Both methods are viable. The Pictet-Spengler reaction can use a corresponding aldehyde (R-CHO), creating a new chiral center at C-1.[2] The Bischler-Napieralski route uses an appropriate N-acyl group (from R-COOH or its derivative) to introduce the C-1 substituent.

  • Reaction Conditions: The Pictet-Spengler reaction can often be performed under milder acidic conditions compared to the Bischler-Napieralski reaction, which typically requires strong dehydrating agents and higher temperatures.[5][6][9]

Troubleshooting Guides

Q3: My Pictet-Spengler reaction has a low yield. What are the common causes and solutions?

Low yields in the Pictet-Spengler reaction often stem from issues with the key iminium ion intermediate or stability of the reactants.[10]

Potential Causes & Solutions:

  • Incomplete Iminium Ion Formation: The formation of the electrophilic iminium ion is the driving force of the reaction.[2][10]

    • Troubleshooting: Ensure your acid catalyst is active and present in a sufficient amount. If conditions are too mild, consider switching to a stronger protic acid (e.g., trifluoroacetic acid - TFA) or a Lewis acid. Ensure anhydrous conditions, as water can hydrolyze the iminium ion.[10]

  • Decomposition of Starting Material or Product: Strongly acidic conditions and high temperatures can cause degradation.[9][10]

    • Troubleshooting: Monitor the reaction by TLC or HPLC. If decomposition is observed, try milder conditions: use a weaker acid, lower the reaction temperature, and shorten the reaction time.[9]

  • Unfavorable Reaction Equilibrium: The initial condensation to form the imine is often reversible.

    • Troubleshooting: To drive the reaction forward, remove water as it forms using a Dean-Stark trap or by adding molecular sieves.[10]

  • Poor Solvent Choice: The solvent affects the solubility of reactants and the stability of intermediates.[9]

    • Troubleshooting: While dichloromethane or toluene are common, a solvent screen may be necessary to find the optimal medium for your specific substrate.[9]

Q4: I'm seeing an unexpected peak in my analysis. What are some common side-products?

Side-product formation is a common issue that can complicate purification and reduce yield.

Side-ProductFormation Mechanism & RouteIdentification Notes
N-Formyl-THIQ N-formylation can occur if formic acid is used as the acid catalyst or generated in situ. It can also be a competing pathway in reactions intended for N-methylation.[11]Appears at a higher molecular weight (+28 Da from N-H to N-CHO). Look for a formyl proton signal in ¹H NMR.
Styrene Derivatives In the Bischler-Napieralski reaction, a retro-Ritter reaction can occur, leading to the elimination of the nitrile and formation of a styrene-type side-product. This is evidence for a nitrilium ion intermediate.[6]Lower molecular weight than the desired product. Characterized by vinylic proton signals in ¹H NMR.
6-Methoxy-THIQ Isomer During Bischler-Napieralski cyclization, particularly with P₂O₅, the cyclization can occur at the carbon ipso to the methoxy group, leading to a rearranged product after a spiro intermediate.[5]Same molecular weight but different substitution pattern. Requires careful analysis, typically by 2D NMR, to confirm connectivity.
Over-alkylation/Dimerization If reaction concentrations are too high, intermolecular side reactions can compete with the desired intramolecular cyclization.[9]Significantly higher molecular weight peaks observed in mass spectrometry.
Q5: How can I minimize the formation of the N-formyl side-product in a Pictet-Spengler reaction?

The N-formyl side-product arises when the secondary amine of the newly formed THIQ is formylated.

Prevention Strategies:

  • Avoid Formic Acid: Do not use formic acid as the acid catalyst if N-formylation is a concern. Opt for acids like HCl, TFA, or p-toluenesulfonic acid.[1]

  • Control the Aldehyde Source: When using formaldehyde, use a non-formylating equivalent like paraformaldehyde or dimethoxymethane instead of an aqueous formaldehyde solution, which can contain formic acid as an impurity.

  • Reaction Stoichiometry: Ensure the aldehyde is not used in large excess, as this can promote side reactions after the primary cyclization is complete.

Q6: My Bischler-Napieralski reaction produced a mixture of regioisomers. How can this be controlled?

The formation of the "abnormal" 6-methoxy-THIQ isomer alongside the expected 7-methoxy product is a known issue in the Bischler-Napieralski synthesis and is highly dependent on the choice of condensing agent.[5]

  • Mechanism of Isomer Formation: The use of strong dehydrating agents like P₂O₅ can promote cyclization at the more sterically hindered but electronically viable position ipso to the methoxy group. This forms a spiro intermediate which then rearranges to the 6-methoxy product.

  • Controlling Regioselectivity: To favor the desired 7-methoxy isomer, use phosphoryl chloride (POCl₃) as the condensing agent.[5][6] POCl₃ is generally less aggressive and favors the standard electrophilic aromatic substitution pathway, leading to the thermodynamically preferred product.

Data & Protocols

Table 1: Comparison of Pictet-Spengler Reaction Conditions
Acid CatalystSolventTemperature (°C)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25~65%Standard, mild conditions.[9]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50~75%Heating can improve conversion for less reactive substrates.[9]
Scandium Triflate (Sc(OTf)₃)Acetonitrile (MeCN)25~80%Lewis acid catalysis can be effective and mild.[9]
Chiral Phosphoric AcidToluene0~85%Used for asymmetric synthesis, often providing high enantiomeric excess (ee).[9]
Experimental Protocol 1: Pictet-Spengler Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

This is a general guideline and may require optimization.

  • Reactant Setup: In a round-bottom flask, dissolve 3-methoxyphenethylamine (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene, approx. 0.1 M concentration).

  • Aldehyde Addition: Add paraformaldehyde (1.1 equiv.) to the solution.

  • Acid Catalysis: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (1.5 - 2.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol 2: Bischler-Napieralski / Reduction Synthesis

This is a general two-step guideline and may require optimization.

Step A: Bischler-Napieralski Cyclization

  • Reactant Setup: Dissolve the starting N-acyl-3-methoxyphenethylamine (1.0 equiv.) in a dry, high-boiling solvent like toluene or acetonitrile.

  • Condensing Agent: Add phosphoryl chloride (POCl₃) (1.5 - 3.0 equiv.) dropwise to the solution at 0 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (80-110 °C) and maintain for 2-6 hours, monitoring by TLC.

  • Workup: Carefully cool the reaction mixture and pour it onto crushed ice. Basify with a cold concentrated NaOH or NH₄OH solution.

  • Extraction & Isolation: Extract the product with a solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate, which can be used directly in the next step.

Step B: Reduction to Tetrahydroisoquinoline

  • Reactant Setup: Dissolve the crude 3,4-dihydroisoquinoline from Step A in methanol or ethanol (approx. 0.2 M).

  • Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.5 - 2.0 equiv.) portion-wise, controlling any effervescence.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the imine is fully reduced (monitor by TLC).

  • Workup: Add water to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate (3x volume). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by flash chromatography.

Visualizations

Diagram 1: Pictet-Spengler Reaction and Side-Product Formation

Pictet_Spengler_Pathway cluster_catalysts Catalysts Start 3-Methoxyphenethylamine + Formaldehyde Iminium Iminium Ion Intermediate Start->Iminium Condensation (-H₂O) Acid H+ Product 7-Methoxy-THIQ (Desired Product) Iminium->Product Intramolecular Electrophilic Substitution NFormyl N-Formyl Side-Product Product->NFormyl N-Formylation FormylSource [HCOOH] p1

Caption: Pictet-Spengler reaction pathway and N-formylation side-reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckSM High Starting Material Remaining? Start->CheckSM CheckProducts Multiple Side Products Observed? CheckSM->CheckProducts No Sol_Kinetics Increase Temp/Time Check Catalyst Activity Ensure Anhydrous Cond. CheckSM->Sol_Kinetics Yes Sol_Degradation Use Milder Acid Lower Temperature Shorter Reaction Time CheckProducts->Sol_Degradation No (Likely Degradation) Sol_Optimize Optimize Conditions (See Q4/Q5) Improve Purification CheckProducts->Sol_Optimize Yes End Yield Improved Sol_Kinetics->End Sol_Degradation->End Sol_Optimize->End

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 3: Bischler-Napieralski Regioisomer Formation

Bischler_Napieralski_Isomers Start N-Acyl-3-methoxyphenethylamine Intermediate Nitrilium Ion Intermediate Start->Intermediate Dehydration Product_7MeO 7-Methoxy Product (Normal) Intermediate->Product_7MeO Cyclization (POCl₃) Spiro Spiro Intermediate Intermediate->Spiro Ipso-Attack (P₂O₅) Product_6MeO 6-Methoxy Product (Abnormal) Spiro->Product_6MeO Rearrangement

Caption: Competing pathways for regioisomer formation in B-N synthesis.

References

Challenges in the scale-up synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up of this compound?

The two most common and effective methods for constructing the 7-Methoxy-1,2,3,4-tetrahydroisoquinoline core on a larger scale are the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, while the Bischler-Napieralski reaction cyclizes a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

Q2: Which synthetic route is generally preferred for industrial scale-up?

The choice between the Pictet-Spengler and Bischler-Napieralski routes often depends on factors such as starting material availability, cost, and the desired impurity profile. The Pictet-Spengler reaction is often considered more atom-economical as it is a one-step cyclization. However, the Bischler-Napieralski route can be advantageous if the corresponding β-arylethylamide is a more readily available or cost-effective starting material.

Q3: What are the critical process parameters to control during the scale-up of the Pictet-Spengler reaction?

For a successful and reproducible Pictet-Spengler reaction at scale, it is crucial to control:

  • Temperature: Exothermic reactions can lead to side product formation. Gradual heating and efficient heat dissipation are important.

  • pH and Acid Catalyst: The concentration and type of acid catalyst can significantly impact the reaction rate and yield.

  • Reaction Time: Prolonged reaction times can lead to the formation of impurities.

  • Purity of Starting Materials: Impurities in the starting β-phenylethylamine or aldehyde can lead to difficult-to-remove byproducts.

Q4: What are the common challenges in the Bischler-Napieralski reaction scale-up?

Key challenges during the scale-up of the Bischler-Napieralski reaction include:

  • Harsh Reagents: The use of strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) requires careful handling and specialized equipment.

  • Exothermic Nature: The reaction is often highly exothermic, necessitating precise temperature control to avoid runaway reactions and side product formation.

  • Work-up and Purification: Quenching the reaction mixture and subsequent purification can be challenging on a large scale.

  • Reduction Step: The subsequent reduction of the dihydroisoquinoline intermediate adds an extra step to the process, which can impact overall yield and throughput.

Q5: How can the final hydrochloride salt formation and purification be optimized at scale?

For large-scale production, crystallization is the preferred method for purification of the hydrochloride salt. Key parameters to optimize include:

  • Solvent System: A suitable solvent or solvent mixture should be chosen to ensure high recovery of the pure product.

  • Cooling Rate: A controlled cooling rate can influence crystal size and purity.

  • Seeding: Seeding the solution with a small amount of pure product can promote crystallization and control particle size.

  • Washing: Washing the filter cake with an appropriate solvent is crucial to remove residual impurities.

Troubleshooting Guides

Pictet-Spengler Reaction
Issue Potential Cause Recommended Solution
Low Yield / Incomplete Conversion Insufficient acid catalyst or incorrect pH.Optimize the amount and type of acid catalyst (e.g., HCl, H₂SO₄, TFA). Ensure the pH is in the optimal range for the specific substrate.
Low reaction temperature or insufficient reaction time.Gradually increase the reaction temperature while monitoring for side product formation. Extend the reaction time and monitor progress by TLC or HPLC.
Poor quality of starting materials.Ensure the purity of the 2-(4-methoxyphenyl)ethan-1-amine and formaldehyde source.
Formation of Impurities Overheating or prolonged reaction time.Maintain strict temperature control and optimize the reaction time to minimize the formation of degradation products.
Side reactions of the aldehyde.Use a high-purity source of formaldehyde (e.g., paraformaldehyde) and control the stoichiometry.
Difficult Product Isolation Product is soluble in the reaction mixture.After reaction completion, adjust the pH to precipitate the free base before converting to the hydrochloride salt.
Oily product instead of solid.Try different solvent systems for crystallization of the hydrochloride salt. Seeding may also be beneficial.
Bischler-Napieralski Reaction & Subsequent Reduction
Issue Potential Cause Recommended Solution
Low Yield of Dihydroisoquinoline Incomplete cyclization due to insufficient dehydrating agent.Increase the equivalents of the dehydrating agent (e.g., POCl₃).
Deactivated aromatic ring.For less reactive substrates, stronger conditions such as P₂O₅ in refluxing POCl₃ may be necessary.
Degradation of starting material or product.Control the reaction temperature carefully, especially during the addition of the dehydrating agent.
Formation of Styrene Byproduct (Retro-Ritter Reaction) The nitrilium ion intermediate undergoes elimination.Use the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct. Alternatively, milder reagents like oxalyl chloride can be used to generate an N-acyliminium intermediate, avoiding the retro-Ritter pathway.
Incomplete Reduction to Tetrahydroisoquinoline Insufficient reducing agent or inactive catalyst.Increase the equivalents of the reducing agent (e.g., NaBH₄). If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active.
Difficult Purification Presence of unreacted dihydroisoquinoline or other byproducts.Optimize the reduction step to ensure complete conversion. Recrystallization of the final hydrochloride salt from a suitable solvent is often effective for purification.

Data Presentation

Comparison of Synthetic Routes at Different Scales (Illustrative Data)
Parameter Pictet-Spengler Reaction Bischler-Napieralski / Reduction
Scale Lab (10 g) Pilot (1 kg)
Starting Material 2-(4-methoxyphenyl)ethan-1-amine, Paraformaldehyde2-(4-methoxyphenyl)ethan-1-amine, Paraformaldehyde
Typical Yield 80-90%75-85%
Purity (crude) >95%>90%
Purity (after cryst.) >99%>99%
Reaction Time 4-8 hours6-12 hours
Key Reagents HCl, H₂SO₄, or TFAHCl or H₂SO₄

Experimental Protocols

Key Experiment 1: Pictet-Spengler Synthesis of this compound (Pilot Scale)
  • Reaction Setup: To a 20 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-(4-methoxyphenyl)ethan-1-amine (1.0 kg, 6.61 mol) and a suitable solvent such as toluene (10 L).

  • Reagent Addition: Add paraformaldehyde (0.22 kg, 7.33 mol) to the stirred solution.

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (0.7 L, approx. 8.4 mol) to the mixture. The temperature should be monitored and controlled, not exceeding 40°C.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 6-8 hours, or until reaction completion is confirmed by HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Adjust the pH to >12 with a 50% sodium hydroxide solution. Separate the organic layer and extract the aqueous layer with toluene (2 x 2 L).

  • Salt Formation and Isolation: Combine the organic layers and wash with water. Concentrate the organic layer under reduced pressure. Dissolve the residue in isopropanol (5 L) and add concentrated hydrochloric acid until the pH is acidic. Cool the mixture to 0-5°C to induce crystallization.

  • Purification: Filter the solid product, wash with cold isopropanol, and dry under vacuum at 50-60°C to yield this compound.

Key Experiment 2: Bischler-Napieralski Synthesis and Reduction to this compound (Pilot Scale)
  • Cyclization Setup: To a 20 L reactor, charge N-(2-(4-methoxyphenyl)ethyl)formamide (1.0 kg, 5.58 mol) and anhydrous acetonitrile (10 L).

  • Dehydration: Cool the mixture to 0-5°C and slowly add phosphorus oxychloride (1.0 L, 10.7 mol).

  • Cyclization Reaction: After the addition is complete, warm the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours, monitoring by HPLC.

  • Quenching: Cool the reaction mixture to room temperature and quench by slowly adding it to a mixture of ice and a concentrated sodium hydroxide solution to adjust the pH to >12.

  • Extraction: Extract the product into toluene (3 x 3 L). Combine the organic layers, wash with brine, and concentrate under reduced pressure to obtain the crude 7-methoxy-3,4-dihydroisoquinoline.

  • Reduction: Dissolve the crude intermediate in methanol (10 L) and cool to 0-5°C. Add sodium borohydride (0.25 kg, 6.61 mol) portion-wise, maintaining the temperature below 10°C.

  • Reduction Work-up and Salt Formation: After the reaction is complete, quench with water and concentrate the mixture. Extract the product with toluene. Wash the organic layer with water and then form the hydrochloride salt as described in the Pictet-Spengler protocol.

  • Purification: Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., methanol/isopropanol) to obtain pure this compound.

Mandatory Visualization

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_amine 2-(4-methoxyphenyl)ethan-1-amine reaction Acid-Catalyzed Cyclization start_amine->reaction start_aldehyde Formaldehyde Source start_aldehyde->reaction workup Basification & Extraction reaction->workup salt_formation HCl Salt Formation workup->salt_formation crystallization Crystallization salt_formation->crystallization product 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl crystallization->product

Caption: Pictet-Spengler Synthesis Workflow.

bischler_napieralski_workflow cluster_start Starting Material cluster_cyclization Bischler-Napieralski Reaction cluster_reduction Reduction cluster_workup Work-up & Purification cluster_product Final Product start_amide N-(2-(4-methoxyphenyl)ethyl)formamide cyclization Dehydrative Cyclization (POCl₃) start_amide->cyclization intermediate 7-Methoxy-3,4-dihydroisoquinoline cyclization->intermediate reduction Reduction (NaBH₄) intermediate->reduction workup Quenching & Extraction reduction->workup salt_formation HCl Salt Formation workup->salt_formation purification Recrystallization salt_formation->purification product 7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl purification->product

Caption: Bischler-Napieralski Synthesis Workflow.

troubleshooting_logic start Low Product Yield? check_conversion Incomplete Conversion? start->check_conversion Yes check_impurities Significant Impurities? start->check_impurities No optimize_conditions Optimize Reaction: - Temperature - Time - Reagent Stoichiometry check_conversion->optimize_conditions Yes material_purity Check Starting Material Purity check_conversion->material_purity No purification_issues Review Purification: - Recrystallization Solvent - Washing Steps check_impurities->purification_issues Yes check_impurities->material_purity No

Caption: General Troubleshooting Logic Flow.

Storage and handling guidelines for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Storage

  • Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4]

  • Q2: Should this compound be stored under an inert atmosphere? A2: While not always specified, for long-term storage and to prevent potential degradation from atmospheric components, storing under an inert atmosphere like argon or nitrogen is a good practice, especially if the compound is sensitive to moisture or oxidation.

  • Q3: Is refrigeration or freezing required for storage? A3: The Safety Data Sheets (SDS) recommend storing in a "cool" place.[2][3][4] While room temperature may be acceptable for short-term storage, for long-term stability, refrigeration (2-8 °C) is advisable. Always refer to the manufacturer's specific recommendations.

Handling

  • Q4: What personal protective equipment (PPE) should be worn when handling this compound? A4: It is recommended to wear protective gloves, eye protection (safety goggles or face shield), and a lab coat.[1] Ensure work is conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2]

  • Q5: What are the primary hazards associated with this compound? A5: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Q6: How should spills be handled? A6: In case of a spill, avoid generating dust.[1] Collect the spilled material using a dry method (e.g., with absorbent paper) and place it in a suitable, closed container for disposal.[1][2] Ensure the area is well-ventilated.

Solubility and Solution Preparation

  • Q7: What solvents can be used to dissolve this compound? A7: As a hydrochloride salt, it is expected to have enhanced solubility in aqueous solutions.[5] A related compound, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, is soluble in 1N NaOH in methanol at 25 mg/mL. It is advisable to perform small-scale solubility tests in your solvent of choice (e.g., water, DMSO, ethanol).

  • Q8: Are solutions of this compound stable? A8: The stability of the compound in solution is not widely reported. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20 °C or -80 °C) and protected from light to minimize degradation. Perform stability tests for your specific solvent and storage conditions.

Summary of Storage and Handling Guidelines

ParameterGuidelineSource
Storage Temperature Cool and dry place.[1][2][3][4]
Storage Container Tightly closed container.[1][2][3][4][6][7]
Atmosphere General ventilation; inert atmosphere for long-term storage is recommended.[1][2]
Handling Precautions Wear protective gloves, eye protection, and work in a well-ventilated area. Avoid breathing dust.[1][2]
Incompatibilities Strong oxidizing agents and strong acids.[2]

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and use of this compound.

Issue 1: Compound has changed color or appearance.

  • Possible Cause: Degradation due to improper storage (exposure to light, moisture, or air).

  • Troubleshooting Steps:

    • Verify the storage conditions against the recommended guidelines.

    • If possible, assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).

    • If degradation is suspected, it is recommended to use a fresh batch of the compound for experiments.

Issue 2: Difficulty in dissolving the compound.

  • Possible Cause: Use of an inappropriate solvent or insufficient mixing.

  • Troubleshooting Steps:

    • Confirm the hydrochloride salt form, which should aid aqueous solubility.[5]

    • Try gentle warming or sonication to aid dissolution.

    • Perform small-scale solubility tests with different solvents commonly used in your application (e.g., water, PBS, DMSO, ethanol).

Issue 3: Inconsistent experimental results.

  • Possible Cause: Compound degradation in solution, weighing errors, or improper handling.

  • Troubleshooting Steps:

    • Prepare fresh solutions for each experiment.

    • Ensure accurate weighing using a calibrated balance in a draft-free environment.

    • Review handling procedures to ensure consistency and adherence to safety protocols.

Experimental Workflow Troubleshooting

TroubleshootingWorkflow cluster_storage Storage Issues cluster_solubility Solubility Issues cluster_results Experimental Inconsistency StorageIssue Compound Appearance Changed? CheckStorage Verify Storage Conditions (cool, dry, dark) StorageIssue->CheckStorage Yes SolubilityIssue Difficulty Dissolving? TestPurity Assess Purity (e.g., HPLC) CheckStorage->TestPurity FreshBatch Use Fresh Batch TestPurity->FreshBatch Degradation Confirmed CheckSolvent Verify Appropriate Solvent SolubilityIssue->CheckSolvent Yes InconsistentResults Inconsistent Results? AidDissolution Apply Gentle Heat/Sonication CheckSolvent->AidDissolution TestSolvents Test Alternative Solvents AidDissolution->TestSolvents Still Insoluble FreshSolutions Prepare Fresh Solutions InconsistentResults->FreshSolutions Yes CheckWeighing Verify Weighing Accuracy FreshSolutions->CheckWeighing ReviewHandling Review Handling Protocol CheckWeighing->ReviewHandling Start Start Troubleshooting Start->StorageIssue Start->SolubilityIssue Start->InconsistentResults

Caption: Troubleshooting workflow for common issues with this compound.

References

Validation & Comparative

Comparative analysis of 7-Methoxy- vs. 6-Methoxy-tetrahydroisoquinoline bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the bioactivity of 7-Methoxy-tetrahydroisoquinoline (7-MeO-THIQ) and 6-Methoxy-tetrahydroisoquinoline (6-MeO-THIQ) reveals distinct pharmacological profiles, particularly in their interactions with dopaminergic and monoaminergic systems. While direct comparative studies on the parent molecules are limited, analysis of closely related derivatives provides significant insights for researchers and drug development professionals. This guide synthesizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of their structure-activity relationships.

Executive Summary

Data on a close analog of 6-MeO-THIQ, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, demonstrates a notable affinity for the dopamine D3 receptor, with moderate to low affinity for D1 and D2 receptors.[1] In contrast, there is a conspicuous absence of publicly available, direct quantitative binding data for 7-MeO-THIQ at dopamine or serotonin receptors. Information regarding monoamine oxidase (MAO) inhibition suggests that tetrahydroisoquinoline derivatives can exhibit inhibitory activity, though specific IC50 values for the parent 6-MeO-THIQ and 7-MeO-THIQ are not readily found in the literature.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for derivatives closely related to 6-Methoxy-tetrahydroisoquinoline. It is important to note that no direct quantitative binding or inhibition data was found for the parent 7-Methoxy-tetrahydroisoquinoline in the reviewed literature.

Table 1: Dopamine Receptor Binding Affinity of 6-Methoxy-THIQ Derivative

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol6479[1]1593[1]92[1]

Table 2: Monoamine Oxidase (MAO) Inhibition Data of a Related Tetrahydro-β-carboline

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
6-Methoxy-1,2,3,4-tetrahydro-β-carboline1.6>100

Note: Data for 6-Methoxy-1,2,3,4-tetrahydro-β-carboline is included as a structural analog to provide an indication of potential MAO-A inhibitory activity.

Signaling Pathways

The interaction of these tetrahydroisoquinoline derivatives with their respective protein targets initiates distinct intracellular signaling cascades.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

  • D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3][4]

  • D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[5][6]

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1-R D1-R Gas/olf Gas/olf D1-R->Gas/olf Activates AC_D1 Adenylyl Cyclase Gas/olf->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Generates PKA PKA cAMP_D1->PKA Activates D2-R D2-R Gai/o Gai/o D2-R->Gai/o Activates AC_D2 Adenylyl Cyclase Gai/o->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Reduced Production

Dopamine Receptor Signaling Pathways
Serotonin Receptor Signaling

Serotonin receptors also constitute a large family of GPCRs with diverse signaling mechanisms.

  • 5-HT1A receptors are coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[7][8]

  • 5-HT2A receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC).[9][10][11]

  • 5-HT7 receptors are coupled to Gαs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[9][12]

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling cluster_5HT7 5-HT7 Receptor Signaling 5HT1A-R 5HT1A-R Gai/o_5HT Gai/o 5HT1A-R->Gai/o_5HT Activates AC_5HT1A Adenylyl Cyclase Gai/o_5HT->AC_5HT1A Inhibits cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A Reduced Production 5HT2A-R 5HT2A-R Gaq/11 Gaq/11 5HT2A-R->Gaq/11 Activates PLC Phospholipase C Gaq/11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activate 5HT7-R 5HT7-R Gas_5HT Gas 5HT7-R->Gas_5HT Activates AC_5HT7 Adenylyl Cyclase Gas_5HT->AC_5HT7 Activates cAMP_5HT7 cAMP AC_5HT7->cAMP_5HT7 Generates

Serotonin Receptor Signaling Pathways
Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes leads to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the synapse.[13][14][15]

MAO_Inhibition Monoamines Monoamines MAO-A/B MAO-A/B Monoamines->MAO-A/B Metabolized by Inactive_Metabolites Inactive_Metabolites MAO-A/B->Inactive_Metabolites Produces THIQ_Inhibitor THIQ Derivative THIQ_Inhibitor->MAO-A/B Inhibits

Mechanism of MAO Inhibition

Experimental Protocols

The following are generalized protocols for the key bioassays cited in the analysis of tetrahydroisoquinoline derivatives.

Dopamine and Serotonin Receptor Binding Assays (Radioligand Displacement)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow A Prepare membrane homogenates expressing the receptor of interest B Incubate membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., THIQ derivative) A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of bound radioligand using scintillation counting C->D E Determine the IC50 value of the test compound D->E F Calculate the Ki value using the Cheng-Prusoff equation E->F

Radioligand Binding Assay Workflow

Materials:

  • Membrane preparation from cells or tissues expressing the target receptor (e.g., D1, D2, D3, 5-HT1A, 5-HT2A, 5-HT7).

  • Radioligand specific for the target receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]5-CT for 5-HT7).

  • Test compounds (7-MeO-THIQ and 6-MeO-THIQ).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a multi-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

  • Test compounds (7-MeO-THIQ and 6-MeO-THIQ).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Detection reagent (e.g., Amplex Red) and horseradish peroxidase (HRP) for fluorometric assays.

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Pre-incubate the MAO enzyme with varying concentrations of the test compound in the assay buffer.

  • Initiate the enzymatic reaction by adding the MAO substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (if necessary, depending on the detection method).

  • Measure the product formation. For fluorometric assays using Amplex Red, the production of hydrogen peroxide is coupled to the HRP-catalyzed conversion of Amplex Red to the fluorescent resorufin, which is measured in a fluorescence plate reader.

  • The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The available data, primarily from derivatives, suggests that the 6-methoxy substitution pattern on the tetrahydroisoquinoline scaffold confers a preference for the dopamine D3 receptor. The lack of direct comparative data for 7-Methoxy-tetrahydroisoquinoline highlights a significant knowledge gap in the structure-activity relationship of these fundamental heterocyclic compounds. Further research, including head-to-head in vitro binding and functional assays of the parent 6-MeO-THIQ and 7-MeO-THIQ molecules, is crucial to fully elucidate their comparative bioactivity and to guide the rational design of more selective and potent ligands for neurological and psychiatric drug discovery. The provided experimental protocols offer a standardized framework for conducting such essential future investigations.

References

The Pivotal Role of the 7-Methoxy Group in the Structure-Activity Relationship of Tetrahydroisoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of 7-methoxy substituted tetrahydroisoquinolines (THIQs), detailing their structure-activity relationships (SAR) across various biological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a critical resource for the rational design of novel therapeutics based on the privileged THIQ scaffold.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[1][2] The substitution pattern on this scaffold, particularly on the aromatic ring, plays a crucial role in defining the molecule's interaction with biological targets and its overall pharmacological profile. The 7-methoxy substitution, in particular, has been identified as a key determinant of activity for several important classes of therapeutic agents, including phosphodiesterase 4 (PDE4) inhibitors, multidrug resistance (MDR) reversers, and opioid receptor modulators. This guide will objectively compare the performance of 7-methoxy substituted THIQs in these target classes, supported by experimental data.

Comparative Analysis of Biological Activities

The introduction of a methoxy group at the 7-position of the THIQ scaffold significantly influences the electronic and steric properties of the molecule, thereby impacting its binding affinity and efficacy at various biological targets. The following sections provide a comparative summary of the SAR for 7-methoxy substituted THIQs as PDE4 inhibitors, P-glycoprotein (P-gp) inhibitors, and opioid receptor modulators.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory and immune responses.[3] Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Several 6,7-dimethoxy substituted THIQ derivatives have been investigated as PDE4 inhibitors.

Compound IDSubstitution PatternTargetIC50 (µM)Reference
14f 7-(cyclopentyloxy)-6-methoxy-THIQ with meta-methoxy and para-hydroxyl on phenyl ring BPDE4B2.3[4]
14a 7-(cyclopentyloxy)-6-methoxy-THIQ with unsubstituted phenyl ring BPDE4B23.5[4]
14b 7-(cyclopentyloxy)-6-methoxy-THIQ with para-fluoro on phenyl ring BPDE4B23.3[4]
14c 7-(cyclopentyloxy)-6-methoxy-THIQ with para-chloro on phenyl ring BPDE4B15.5[4]
14d 7-(cyclopentyloxy)-6-methoxy-THIQ with ortho-methoxy on phenyl ring BPDE4B37.0[4]
Rolipram Positive ControlPDE4B1.3[4]

Table 1: Comparative PDE4B inhibitory activity of 6,7-substituted THIQ derivatives. The data highlights that modifications on a second phenyl ring (ring B) are crucial for activity, with electron-donating groups in the meta and para positions being favorable.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells.[5] THIQ derivatives, particularly those with 6,7-dimethoxy substitutions, have been explored as P-gp inhibitors to reverse MDR.

Compound IDSubstitution at N-2AssayEC50 (µM)Reference
4 Phenethyl group with specific aryl-substituted amideCalcein-AM efflux0.3[3]
10 Phenethyl group with specific aryl-substituted esterCalcein-AM efflux0.33[3]
6e 1-(3,4-dimethoxybenzyl)-2-(specific substituent)MTT (K562/A02 cells)0.66[6]
6h 1-(3,4-dimethoxybenzyl)-2-(specific substituent)MTT (K562/A02 cells)0.65[6]
Verapamil Positive ControlMTT (K562/A02 cells)~1.0[6]

Table 2: Comparative P-gp inhibitory activity of 6,7-dimethoxy-THIQ derivatives. These compounds show potent inhibition of P-gp, with EC50 values in the sub-micromolar range, comparable to or better than the standard inhibitor verapamil.

Opioid Receptor Modulation

Opioid receptors are G-protein coupled receptors that mediate the effects of opioids, playing a crucial role in pain, mood, and addiction.[5] The dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold is a well-known opioid peptidomimetic, and substitutions on the THIQ ring, including at the 7-position, can significantly alter the receptor binding profile.

Compound7-Position SubstituentReceptor ProfileReference
Dmt-Tiq Parent UnsubstitutedDOR antagonist[7]
7-benzyl-Dmt-Tiq BenzylKOR agonist / MOR partial agonist[5][7]
Other 7-pendants VariousMOR agonist / DOR antagonist[5]

Table 3: Qualitative SAR of 7-substituted Dmt-Tiq analogs at opioid receptors. The addition of a pendant group at the 7-position can dramatically shift the selectivity and functional activity of the Dmt-Tiq scaffold, highlighting the importance of this position for opioid receptor interaction.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP PDE4->AMP Hydrolyzes THIQ 7-Methoxy-THIQ Inhibitor THIQ->PDE4 Inhibits Response Anti-inflammatory Response PKA->Response EPAC->Response

Figure 1: PDE4-cAMP Signaling Pathway.

Pgp_Efflux_Workflow cluster_0 P-gp Efflux Mechanism cluster_1 Calcein-AM Assay Workflow Drug_in Drug (in) Pgp P-glycoprotein Drug_in->Pgp Drug_out Drug (out) Pgp->Drug_out Efflux ATP_hydrolysis ATP -> ADP + Pi ATP_hydrolysis->Pgp Powers THIQ_inhibitor 7-Methoxy-THIQ Inhibitor THIQ_inhibitor->Pgp Blocks Start Seed P-gp overexpressing cells Treat Treat with 7-Methoxy-THIQ Start->Treat Add_Calcein Add Calcein-AM (non-fluorescent) Treat->Add_Calcein Incubate Incubate Add_Calcein->Incubate Measure Measure Intracellular Fluorescence Incubate->Measure Result Increased Fluorescence = Inhibition Measure->Result

Figure 2: P-gp Efflux and Assay Workflow.

Opioid_Receptor_Signaling Ligand Opioid Ligand (e.g., Dmt-Tiq analog) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Ligand->Opioid_Receptor Binds G_protein G-protein (Gi/o) Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux K_channel->K_efflux Neuronal_Activity ↓ Neuronal Excitability K_efflux->Neuronal_Activity Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Neuronal_Activity

Figure 3: Opioid Receptor Signaling Pathway.

Detailed Experimental Protocols

The following are generalized protocols for the key assays cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.

PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by a recombinant PDE4 enzyme.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP substrate

  • Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)

  • Binding Agent (e.g., IMAP™ Binding Solution)

  • Test compounds (7-methoxy-THIQ derivatives) and positive control (e.g., Rolipram)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in assay buffer. A typical final concentration range would be from 0.1 nM to 100 µM.

  • Assay Plate Setup: Add a small volume (e.g., 2 µL) of the diluted compounds or vehicle (for control wells) to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the PDE4 enzyme in assay buffer to the desired working concentration. Add the diluted enzyme to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination: Add the Binding Agent to all wells. This agent binds to the hydrolyzed 5'-AMP product.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

P-glycoprotein Inhibition Assay (Calcein-AM Efflux)

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the non-fluorescent substrate, Calcein-AM.

Materials:

  • P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (e.g., MDCK-WT)

  • Cell culture medium

  • Calcein-AM

  • Test compounds (7-methoxy-THIQ derivatives) and positive control (e.g., Verapamil)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or positive control for a specified time (e.g., 30-60 minutes).

  • Calcein-AM Loading: Add a working solution of Calcein-AM to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission).

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound, relative to the untreated control, indicates P-gp inhibition. Calculate the EC50 value from the dose-response curve.

Opioid Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR)

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (7-methoxy-THIQ derivatives)

  • Non-selective opioid antagonist (e.g., Naloxone) for determining non-specific binding

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of the cell membranes in assay buffer.

  • Assay Setup: In a series of tubes or a 96-well plate, combine the membrane suspension, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of naloxone).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value from the competition curve and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Conclusion

The 7-methoxy substitution on the tetrahydroisoquinoline scaffold is a critical determinant of biological activity, profoundly influencing the compound's interaction with a diverse range of targets, including enzymes like PDE4, transporters like P-glycoprotein, and G-protein coupled receptors such as opioid receptors. The data and protocols presented in this guide underscore the importance of this specific structural feature and provide a framework for the continued exploration and optimization of 7-methoxy substituted THIQs as promising therapeutic agents. By leveraging this comparative analysis, researchers can make more informed decisions in the design and development of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative Analysis of 7-Methoxy-THIQ and Salsolinol: Neurotoxic and Neuroprotective Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the neuropharmacological effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-Methoxy-THIQ) and salsolinol. This report synthesizes available experimental data on their neurotoxic and neuroprotective properties, providing a clear comparison of their mechanisms of action.

Introduction

Both 7-Methoxy-THIQ and salsolinol are tetrahydroisoquinoline (THIQ) derivatives, a class of compounds that have garnered significant interest in neuroscience due to their structural similarity to endogenous neurotransmitters and their potential roles in neurodegenerative diseases. Salsolinol, a dopamine-derived compound, has been extensively studied for its dual role in neuronal survival and demise. In contrast, 7-Methoxy-THIQ, a methoxylated analog, is less characterized, but emerging evidence suggests it may also possess significant neuroactive properties. This guide provides a detailed comparison of their effects on neuronal cells, supported by experimental data and protocols.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of 7-Methoxy-THIQ and salsolinol on neuronal cell viability and apoptosis.

Table 1: Effect on Neuronal Cell Viability (SH-SY5Y cells)

CompoundConcentrationExposure TimeCell Viability (% of Control)AssayReference
Salsolinol 500 µM12 h~40%MTT[1]
Salsolinol 750 µM24 h50% (LD50)MTT[2]
Salsolinol 1000 µM24 h50% (LD50)MTT[2]
1-Methyl-THIQ Derivatives --Methoxyl substitution increases toxicity-[3]

Table 2: Induction of Apoptosis in Neuronal Cells (SH-SY5Y cells)

CompoundConcentrationExposure TimeApoptotic EffectAssayReference
Salsolinol 250 µM, 750 µM, 1000 µM24 hSignificant increase in late-stage apoptosisAnnexin V/PI[2]
Salsolinol --Induces caspase-3 activationWestern Blot[2]

Comparative Analysis of Neuropharmacological Effects

Salsolinol: A Double-Edged Sword

Salsolinol's effect on neuronal cells is complex and concentration-dependent.

  • Neurotoxicity: At higher concentrations (typically in the micromolar range), salsolinol exhibits significant neurotoxicity.[1][2] This toxicity is primarily mediated through the induction of oxidative stress, characterized by the production of reactive oxygen species (ROS) and depletion of endogenous antioxidants like glutathione.[4][5] This oxidative insult leads to mitochondrial dysfunction, impairment of cellular energy metabolism, and ultimately, apoptotic cell death.[6] The activation of caspase-3, a key executioner enzyme in apoptosis, has been consistently observed in salsolinol-treated neuronal cells.[2]

  • Neuroprotection: Interestingly, at lower, physiologically relevant concentrations, salsolinol has been reported to exhibit neuroprotective properties.[7] Studies have shown that enantiomers of salsolinol can protect SH-SY5Y cells against MPP+-induced toxicity.[7][8] This protective effect may be linked to the modulation of dopamine metabolism and receptor interactions.

7-Methoxy-THIQ: An Emerging Player with Potential Neurotoxicity

Direct experimental data on the neurotoxic or neuroprotective effects of 7-Methoxy-THIQ is limited. However, studies on related 1-methyl-THIQ analogs provide valuable insights. Research indicates that methoxyl substitution on the THIQ scaffold tends to increase its neurotoxicity compared to hydroxyl substitution.[3] This suggests that 7-Methoxy-THIQ may be more toxic to neuronal cells than its hydroxylated counterparts, including salsolinol which is a dihydroxy-substituted compound. The increased lipophilicity conferred by the methoxy group may enhance its ability to cross cell membranes and interfere with intracellular processes.

While direct evidence is lacking, the neuroprotective potential of other methoxylated THIQ derivatives has been documented, often attributed to their anti-inflammatory and antioxidant properties. This suggests that the neuropharmacological profile of 7-Methoxy-THIQ could be complex and warrants further investigation.

Signaling Pathways and Experimental Workflows

Salsolinol-Induced Apoptotic Pathway

The following diagram illustrates the signaling cascade initiated by salsolinol leading to neuronal apoptosis.

Salsolinol_Apoptosis_Pathway Salsolinol Salsolinol ROS ↑ Reactive Oxygen Species (ROS) Salsolinol->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis Executes Neurotoxicity_Workflow cluster_cell_culture Cell Culture cluster_assays Endpoint Assays cluster_analysis Data Analysis Seed Seed SH-SY5Y cells Treat Treat with Compound (7-Methoxy-THIQ or Salsolinol) Seed->Treat Incubate Incubate for defined time points Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Incubate->Apoptosis OxidativeStress Oxidative Stress (ROS Measurement) Incubate->OxidativeStress Analyze Quantify and Compare Results Viability->Analyze Apoptosis->Analyze OxidativeStress->Analyze

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and Capillary Electrophoresis for the analysis of tetrahydroisoquinoline alkaloids. These values are derived from published data on analogous compounds and serve as a benchmark for method validation.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity, followed by UV or MS detection.Separation of volatile/derivatized compounds based on boiling point and polarity, followed by mass-based detection.Separation based on charge-to-size ratio in an electric field.
Specificity HighVery HighHigh
Linearity (r²) > 0.999[1]> 0.999[2]> 0.998[3]
Limit of Detection (LOD) ~0.1 µg/mL< 100 pg/mL (with derivatization)[4]~1 µM[5]
Limit of Quantification (LOQ) ~0.5 µg/mL100 pg/mL (with derivatization)[4]~1.2 µM[5]
Precision (%RSD) < 2%[1]< 10%< 3%[3]
Accuracy (% Recovery) 98-102%[1]95-105%97-103%[3]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for the analysis of tetrahydroisoquinoline alkaloids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at a wavelength determined by the UV spectrum of the analyte, or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration, ensuring the final concentration falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This highly sensitive and selective method is ideal for the identification and quantification of this compound, particularly for trace-level analysis and impurity profiling. Derivatization is often required to improve the volatility and thermal stability of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Derivatization:

    • React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like trifluoroacetic anhydride (TFAA) to form a more volatile derivative.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the derivatized standard in a suitable organic solvent (e.g., ethyl acetate).

    • Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution.

    • Sample Preparation: Extract the analyte from the sample matrix if necessary. Evaporate the solvent and perform the derivatization reaction. Reconstitute the derivatized sample in a suitable solvent for injection.

Capillary Electrophoresis (CE)

This technique offers high separation efficiency and is particularly useful for the analysis of chiral compounds and in complex matrices.

  • Instrumentation: A capillary electrophoresis system with a UV detector or coupled to a mass spectrometer.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate buffer, at a specific pH. For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the BGE.[5]

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength or MS detection.

  • Standard and Sample Preparation:

    • Standard and Sample Solutions: Dissolve the standards and samples in the background electrolyte or a compatible solvent at appropriate concentrations. Filter the solutions before analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods and the general signaling pathway concept for method selection.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Requirements Define Analytical Requirements Select_Methods Select Candidate Methods (HPLC, GC-MS, CE) Define_Requirements->Select_Methods Develop_Protocols Develop Validation Protocol Select_Methods->Develop_Protocols Prepare_Samples Prepare Standards & Samples Develop_Protocols->Prepare_Samples Method_Validation Perform Method Validation Experiments Prepare_Samples->Method_Validation Collect_Data Collect & Process Data Method_Validation->Collect_Data Compare_Performance Compare Performance Parameters Collect_Data->Compare_Performance Assess_Suitability Assess Method Suitability Compare_Performance->Assess_Suitability Final_Report Generate Final Validation Report Assess_Suitability->Final_Report

Caption: Workflow for the cross-validation of analytical methods.

MethodSelectionPathway cluster_methods Analytical Methods Analyte_Properties Analyte Properties (Volatility, Polarity, Chirality) HPLC HPLC Analyte_Properties->HPLC Non-volatile, Polar GCMS GC-MS Analyte_Properties->GCMS Volatile or Derivatizable CE CE Analyte_Properties->CE Chiral, Charged Matrix_Complexity Sample Matrix Complexity Matrix_Complexity->HPLC Moderate Matrix_Complexity->GCMS High (with good cleanup) Matrix_Complexity->CE High Required_Sensitivity Required Sensitivity & Specificity Required_Sensitivity->HPLC Moderate to High Required_Sensitivity->GCMS Very High Required_Sensitivity->CE High

Caption: Decision pathway for selecting an appropriate analytical method.

References

A Comparative Analysis of Dopamine Receptor Affinity in Methoxy-Tetrahydroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the dopamine receptor binding affinities of various methoxy-substituted tetrahydroisoquinoline isomers, supported by experimental data and protocols.

The tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the basis of numerous compounds targeting the central nervous system. Substitution with methoxy groups at different positions on the THIQ ring system can significantly influence the affinity and selectivity for dopamine receptor subtypes. This guide provides a comparative analysis of the binding affinities of several methoxy-THIQ isomers for D1, D2, and D3 dopamine receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the experimental workflow and comparative logic.

Quantitative Data Summary: Dopamine Receptor Binding Affinities

The binding affinities of a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogues and a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogue for human dopamine D1, D2, and D3 receptors are summarized below. The data is presented as inhibition constants (Ki), which represent the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundR GroupD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)
4a 4-Biphenyl8608302.7
4b 2-Naphthyl8408202.7
4f 4-Methoxyphenyl>10000>100005.9
4g 3-Methoxyphenyl>10000>1000012
7 4-Cyanophenyl>10000>100006.3
8 4-Cyanophenyl (6,7-dimethoxy)>1000086024

Data extracted from "New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif".[1][2][3]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for the methoxy-tetrahydroisoquinoline isomers was performed using competitive radioligand binding assays. The general protocol, consistent with methodologies used by the NIMH Psychoactive Drug Screening Program (PDSP), is as follows.

1. Membrane Preparation:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (D1, D2, or D3) are cultured under standard conditions.

  • Homogenization: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors) using a Dounce homogenizer or a polytron.

  • Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large cellular debris.

  • Membrane Pelleting: The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes containing the receptors.

  • Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes. The final pellet is resuspended in the assay buffer.

2. Competitive Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a specific radioligand that binds to the target dopamine receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2/D3), and varying concentrations of the unlabeled test compound (the methoxy-tetrahydroisoquinoline isomer).

  • Incubation: The reaction plates are incubated to allow the binding to reach equilibrium. The incubation time and temperature are specific to the receptor and radioligand being used (e.g., 1.5 hours at room temperature).[1][2]

  • Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding). The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

3. Data Acquisition and Analysis:

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Determination of IC50: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known competing ligand) from the total binding.

  • Calculation of Ki: The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Methodologies

To further clarify the experimental process and the comparative nature of this analysis, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Cells expressing Dopamine Receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (Methoxy-THIQ Isomer) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation_Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Workflow of a competitive radioligand binding assay.

Affinity_Comparison_Logic cluster_isomers Methoxy-THIQ Isomers cluster_receptors Dopamine Receptor Subtypes cluster_affinity Binding Affinity (Ki) Isomer_A Isomer A (e.g., 6-Methoxy-7-hydroxy) Affinity_A1 Ki (A vs D1) Isomer_A->Affinity_A1 Affinity_A2 Ki (A vs D2) Isomer_A->Affinity_A2 Affinity_A3 Ki (A vs D3) Isomer_A->Affinity_A3 Isomer_B Isomer B (e.g., 6,7-Dimethoxy) Affinity_B1 Ki (B vs D1) Isomer_B->Affinity_B1 Affinity_B2 Ki (B vs D2) Isomer_B->Affinity_B2 Affinity_B3 Ki (B vs D3) Isomer_B->Affinity_B3 Isomer_C Isomer C (Varying R-group) Affinity_C1 Ki (C vs D1) Isomer_C->Affinity_C1 Affinity_C2 Ki (C vs D2) Isomer_C->Affinity_C2 Affinity_C3 Ki (C vs D3) Isomer_C->Affinity_C3 D1_Receptor D1 Receptor D1_Receptor->Affinity_A1 D1_Receptor->Affinity_B1 D1_Receptor->Affinity_C1 D2_Receptor D2 Receptor D2_Receptor->Affinity_A2 D2_Receptor->Affinity_B2 D2_Receptor->Affinity_C2 D3_Receptor D3 Receptor D3_Receptor->Affinity_A3 D3_Receptor->Affinity_B3 D3_Receptor->Affinity_C3

Comparative logic for assessing isomer binding affinities.

References

Safety Operating Guide

Safe Disposal of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of accidental exposure, refer to the First Aid Measures table below. All disposal procedures must be conducted in accordance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a chemical compound requiring careful handling due to its potential health hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.

Hazard Profile and Personal Protective Equipment (PPE)

This compound and similar compounds are classified as hazardous. They can be harmful if swallowed, inhaled, or come into contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Some related compounds are known to cause chemical burns.[5] Therefore, strict adherence to PPE protocols is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye contact with the chemical in solid or solution form.
Hand Protection Wear appropriate protective gloves.To prevent skin contact.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][6] Do not allow this chemical to enter the environment.[1]

1. Waste Collection and Storage:

  • Solid Waste: Place any unused or contaminated solid this compound into a designated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Materials: Any materials used in handling the chemical, such as gloves, weighing papers, and disposable lab coats, should also be placed in the designated hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

2. Spill Management: In the event of a spill, follow these steps:

  • Ensure adequate ventilation and wear the appropriate PPE.

  • Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[2][3]

  • Clean the affected area thoroughly.

Spill Cleanup Materials Purpose
Inert Absorbent Material (e.g., sand, silica gel)To soak up the spilled chemical.[1]
Scoop or ShovelFor collecting the absorbed material.[2][3]
Sealable ContainersFor the disposal of the collected waste.[1][2][6]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

  • Ensure all paperwork and labeling are completed in accordance with regulatory requirements.

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_procedure Handling & Collection cluster_final Final Disposal start Material Identified for Disposal assess_contamination Is the material a spill or contaminated labware? start->assess_contamination collect_solid Place in a labeled, sealed hazardous waste container. assess_contamination->collect_solid No (Unused/Expired Product) handle_spill 1. Wear appropriate PPE. 2. Absorb with inert material. 3. Collect absorbed material. assess_contamination->handle_spill Yes store Store waste container in a cool, dry, well-ventilated area. collect_solid->store collect_spill_waste Place spill waste in a labeled, sealed hazardous waste container. handle_spill->collect_spill_waste collect_spill_waste->store dispose Arrange for pickup by an approved hazardous waste disposal company. store->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles or a full-face shield are required to protect against splashes and airborne particles.[4][5][6]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or other compatible chemical-resistant gloves should be worn. Inspect gloves for any damage before use.[5][6]
Lab CoatA flame-resistant lab coat or a disposable lab coat should be worn to protect against spills.[5][7]
Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory to protect feet from spills and falling objects.[5]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with poor ventilation or when the material is likely to become airborne.[4][8]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound.

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]

  • Cover the work surface with absorbent, plastic-backed bench paper to contain any spills.[9][10]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5][10]

2. Weighing and Transferring the Chemical:

  • As this compound is a powder, minimize dust generation during handling.[8]

  • Use a weigh boat to prevent spills on the balance.[9]

  • When transferring the powder, use a spatula and avoid pouring directly from the container to minimize dust.[9]

  • Keep the container closed when not in use.[9]

3. Dissolving the Chemical:

  • When preparing solutions, slowly add the powdered chemical to the solvent to avoid splashing.

  • If diluting an acid, always add the acid to water, never the other way around.[4][5]

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the chemical, even if gloves were worn.[5][11]

  • Decontaminate the work surface and any equipment used with an appropriate solvent.[9][10]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Chemical: Dispose of the chemical waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it with household garbage or pour it down the drain.[1][8]

  • Contaminated Materials: Dispose of contaminated items such as gloves, bench paper, and weigh boats in a sealed bag and place it in the appropriate solid chemical waste container.[7]

  • Empty Containers: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned container in accordance with institutional guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Chemical gather_materials->weigh transfer Transfer & Prepare Solution weigh->transfer experiment Perform Experiment transfer->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.